5-Amino-2-chloroisonicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQWLJAPSRTMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Amino-2-chloroisonicotinamide: A Technical Guide for Drug Discovery Professionals
Introduction: 5-Amino-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research. Its structural features, including an amine group, a chloro substituent, and an amide functional group on a pyridine scaffold, make it a versatile intermediate for the synthesis of complex heterocyclic compounds. This document provides a comprehensive overview of its chemical properties, generalized experimental protocols, and its role as a key intermediate in the development of novel therapeutics, particularly in the fields of oncology and infectious diseases.[1]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. While extensive experimental data for this specific intermediate is not broadly published, the core identifiers and computed properties are well-established.
| Property | Data | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1217026-70-4 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CN=C1Cl)N)C(=O)N | N/A |
| InChI Key | N/A | N/A |
| Appearance | Typically a solid at room temperature | Inferred |
| Storage Conditions | Store in a dark place under an inert atmosphere at 2-8°C | [2] |
Role in Pharmaceutical Synthesis
This compound is not typically used for its own biological activity but rather as a key intermediate. Its value lies in the strategic placement of reactive sites that allow for further chemical modifications to build more complex, biologically active molecules.[1][2] The primary amino group and the chloro substituent are common handles for coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functionalities and build larger molecular scaffolds.
The diagram below illustrates the logical role of this compound as a versatile building block in a typical drug discovery pipeline.
Experimental Protocols
Detailed, peer-reviewed synthesis and analysis protocols specifically for this compound are not widely published. The following sections provide generalized, representative methodologies based on standard organic chemistry practices for similar pyridine derivatives.
General Synthesis Workflow
The synthesis of a specialized intermediate like this compound typically begins with a more common precursor, which is chemically modified through several steps to achieve the desired functionality. The general workflow involves synthesis, purification, and analytical confirmation.
Representative Synthesis via Amidation of a Carboxylic Acid Precursor
This protocol describes a general method for converting the corresponding carboxylic acid, 5-amino-2-chloroisonicotinic acid, to the target amide.
-
Step 1: Activation of Carboxylic Acid. To a solution of 5-amino-2-chloroisonicotinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF), add a coupling agent such as HATU or HOBt/EDC (1.1 equivalents) and a tertiary amine base like triethylamine or DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Step 2: Amidation. Introduce a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by adding ammonium chloride (1.5 equivalents) and an additional portion of the tertiary amine base.
-
Step 3: Reaction Monitoring. Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Step 4: Workup and Extraction. Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Step 5: Isolation. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
General Purification Protocol: Flash Column Chromatography
-
Objective: To purify the crude solid obtained from synthesis.
-
Methodology:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or heptane).
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of a polar solvent (e.g., ethyl acetate) in the non-polar solvent. A typical gradient might be from 10% to 70% ethyl acetate in hexane.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound.
-
Analytical Characterization Methods
To confirm the identity and purity of the final compound, a combination of spectroscopic and chromatographic techniques is essential.[4]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm).[5]
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength determined by the compound's chromophore (e.g., 254 nm).[5]
-
Expected Outcome: A major peak corresponding to the product with purity typically >95%.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight.
-
Technique: Electrospray Ionization (ESI) is common.
-
Expected Outcome: A peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 172.02, consistent with the molecular formula C₆H₆ClN₃O. The characteristic isotopic pattern for a chlorine-containing compound should be observed.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural elucidation.
-
¹H NMR: Will show distinct signals for the two aromatic protons on the pyridine ring and the protons of the primary amine (-NH₂) and amide (-CONH₂) groups. The chemical shifts and coupling patterns confirm the substitution pattern.
-
¹³C NMR: Will show six distinct signals corresponding to the carbon atoms in the molecule.
-
Conclusion
This compound is a valuable and specialized reagent for drug discovery. While detailed public data on its specific physical properties are scarce, its chemical identity and utility as a synthetic intermediate are clear. The generalized protocols provided herein offer a framework for its synthesis, purification, and analysis, enabling researchers to leverage this versatile building block for the creation of novel and potent bioactive molecules. Its strategic use continues to be an asset in the development of next-generation therapeutics.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 1217026-70-4 [benchchem.com]
- 3. 5-Amino-2-chloroisonicotinic acid 95% 58483-95-7 | Chempure [chempure.in]
- 4. benchchem.com [benchchem.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Amino-2-chloroisonicotinamide: A Technical Guide
CAS Number: 1217026-70-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical research.[1][2] Its structural features, including an aminopyridine core with chloro and carboxamide functional groups, make it a versatile intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a proposed synthesis protocol, and its potential role in drug discovery, particularly in the fields of oncology and infectious diseases.[1][2] Due to the limited publicly available data for this specific compound, some information presented, particularly regarding experimental protocols and biological activity, is based on established chemical principles and data from structurally related molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 1217026-70-4 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | Solid (predicted) | - |
| Purity | Typically >97% (as supplied by vendors) | [1] |
| Storage | Store at room temperature | [1] |
Synthesis Protocol (Hypothetical)
Experimental Workflow:
Caption: Hypothetical two-step synthesis of this compound.
Detailed Methodology:
Step 1: Synthesis of 2-chloro-5-nitroisonicotinamide
-
Activation of the Carboxylic Acid: To a solution of 2-chloro-5-nitroisonicotinic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), slowly add oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) with a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in a fresh portion of anhydrous DCM or THF.
-
Slowly add this solution to a stirred, cooled (0 °C) solution of aqueous ammonia (excess) or a solution of ammonium chloride (2 equivalents) and a non-nucleophilic base like triethylamine (2.2 equivalents) in an appropriate solvent.
-
Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-chloro-5-nitroisonicotinamide.
Step 2: Synthesis of this compound
-
Nitro Group Reduction: Dissolve 2-chloro-5-nitroisonicotinamide (1 equivalent) in a solvent mixture such as ethanol/water or acetic acid.
-
Add a reducing agent such as iron powder (5-10 equivalents) and ammonium chloride (1.5 equivalents) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Heat the reaction mixture (if using iron) to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the catalyst or iron residues.
-
Neutralize the filtrate with a base such as sodium bicarbonate if an acidic solvent was used.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Spectral Data (Predicted)
While experimental spectral data for this compound is not publicly available, the expected characteristics can be predicted based on its structure:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the primary amine and amide groups. The chemical shifts of the aromatic protons will be influenced by the positions of the electron-donating amino group and the electron-withdrawing chloro and amide groups. The amine and amide protons will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring, with the carbon attached to the chlorine atom and the carbonyl carbon appearing at lower fields.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1650 cm⁻¹), and C-Cl stretching vibrations (around 800-600 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.58 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Biological Activity and Applications in Drug Discovery
This compound is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, particularly in the development of enzyme inhibitors.[1][2] The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature a substituted aminopyridine scaffold. This compound could be a precursor for molecules targeting specific signaling pathways involved in cancer cell proliferation and survival.
-
Infectious Diseases: The pyridine nucleus is a common feature in various antibacterial and antiviral agents. Derivatives of this compound could be synthesized and screened for activity against various pathogens.
Conceptual Signaling Pathway in Drug Discovery:
The following diagram illustrates a conceptual workflow where this compound is used as a starting material to develop a kinase inhibitor.
Caption: Conceptual workflow for developing a kinase inhibitor from this compound.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. While detailed experimental and biological data for this specific compound are limited in the public domain, its structural characteristics suggest its utility as a versatile building block for the synthesis of novel therapeutic agents. The hypothetical synthesis and conceptual applications presented in this guide are intended to provide a framework for researchers and scientists working with this and related compounds. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
5-Amino-2-chloroisonicotinamide: A Technical Overview for Drug Discovery Professionals
An In-depth Guide to the Molecular Structure, Properties, and Synthetic Utility of a Key Pharmaceutical Intermediate
Introduction
5-Amino-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules for pharmaceutical research and development.[1][2] Its unique arrangement of amino, chloro, and carboxamide functional groups on a pyridine scaffold makes it a versatile precursor for creating diverse chemical libraries aimed at identifying novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug discovery. While extensive experimental data for this specific intermediate is not broadly published, this document compiles available information and provides context based on related chemical structures.
Molecular Structure and Identification
The fundamental characteristics of this compound are summarized in the table below. These identifiers are essential for accurate sourcing, cataloging, and regulatory documentation.
| Identifier | Value |
| IUPAC Name | 5-Amino-2-chloropyridine-4-carboxamide |
| CAS Number | 1217026-70-4 |
| Molecular Formula | C₆H₆ClN₃O |
| Molecular Weight | 171.58 g/mol |
| Canonical SMILES | C1=C(C(=CN=C1Cl)N)C(=O)N |
| InChI | InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) |
| InChIKey | CQOQWLJAPSRTMP-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Predicted/Estimated Value | Notes |
| pKa | Not available | The presence of an amino group and a pyridine nitrogen suggests the molecule will have basic properties. The amide proton is generally not acidic. |
| logP | Not available | The combination of polar (amino, amide) and non-polar (chloropyridine) features suggests a moderate lipophilicity. |
| Solubility | Not available | Expected to have some solubility in polar organic solvents. Solubility in aqueous solutions is likely to be pH-dependent. |
| Melting Point | Not available | As a crystalline solid, it is expected to have a defined melting point. |
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not found in the public domain. However, the expected spectral characteristics can be inferred from its molecular structure:
-
¹H-NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino and amide groups would be expected. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents.
-
¹³C-NMR: Resonances for the six carbon atoms of the pyridine ring and the carbonyl carbon of the amide would be present.
-
IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amine and amide groups (typically in the 3200-3500 cm⁻¹ region), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Cl stretching.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z 171, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ at approximately one-third the intensity of the molecular ion).
Synthesis and Reactivity
While detailed experimental protocols for the synthesis of this compound are not widely published, its structure suggests that it can be prepared from precursors such as 2-chloro-5-nitroisonicotinamide through the reduction of the nitro group to an amino group.
The reactivity of this compound is characterized by the functional groups present:
-
The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
-
The chloro substituent on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution, although this may require activating conditions.
-
The amide group is generally stable but can be hydrolyzed under acidic or basic conditions.
This combination of reactive sites makes this compound a valuable starting material for the synthesis of a wide range of more complex heterocyclic compounds.
Role in Drug Discovery and Biological Relevance
This compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications in areas such as oncology and infectious diseases.[1][2] Its derivatives are designed to interact with specific biological targets, such as enzymes or receptors, to modulate their activity.
While no specific signaling pathways involving this compound itself have been documented, its derivatives have been investigated as potential inhibitors of various biological targets. The general workflow for utilizing this compound in a drug discovery program is illustrated in the diagram below.
References
An In-depth Technical Guide on the Synthesis and Characterization of 5-Amino-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-chloroisonicotinamide, a key intermediate in pharmaceutical research and development. This document details a plausible synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the characterization of this compound.
Introduction
This compound (CAS No. 1217026-70-4) is a pyridine derivative with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g/mol .[1] Its structure, featuring an amino group, a chloro substituent, and an amide functional group on the isonicotinic acid backbone, makes it a valuable building block in the synthesis of a variety of biologically active molecules. It is primarily utilized as a key intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Synthesis of this compound
A highly plausible and efficient method for the synthesis of this compound involves the reduction of a nitro-substituted precursor, 2-chloro-5-nitroisonicotinamide. This transformation can be achieved through various established reduction methods.
Synthetic Pathway
The proposed synthetic pathway is a single-step reduction of the nitro group to an amine.
Caption: Synthetic route to this compound.
Experimental Protocol: Reduction of 2-chloro-5-nitroisonicotinamide
This protocol describes a general procedure for the reduction of a nitroaromatic compound to its corresponding amine using iron powder in the presence of an ammonium chloride solution. This method is often favored for its cost-effectiveness and milder reaction conditions compared to catalytic hydrogenation.
Materials:
-
2-chloro-5-nitroisonicotinamide
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-5-nitroisonicotinamide in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
Characterization of this compound
The structural confirmation of the synthesized this compound is crucial and can be achieved through a combination of spectroscopic techniques.
Workflow for Characterization
Caption: Workflow for the characterization of the synthesized product.
Expected Analytical Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-6 (Pyridine ring) |
| ~7.0 | s | 1H | H-3 (Pyridine ring) |
| ~7.5 - 7.0 | br s | 2H | -CONH₂ |
| ~5.5 | br s | 2H | -NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The amide and amine protons are exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Amide) |
| ~150 | C-2 (Pyridine ring, C-Cl) |
| ~148 | C-6 (Pyridine ring) |
| ~140 | C-5 (Pyridine ring, C-NH₂) |
| ~115 | C-4 (Pyridine ring, C-CONH₂) |
| ~110 | C-3 (Pyridine ring) |
Note: Chemical shifts are approximate and based on theoretical predictions and data from similar structures.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium - Strong | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3300 - 3150 | Medium | N-H stretching of -CONH₂ |
| ~1670 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N-H bending (Amine) / C=C stretching (Pyridine ring) |
| ~1580 | Medium | C=C stretching (Pyridine ring) |
| ~1400 | Medium | C-N stretching |
| ~850 | Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 171/173 | [M]⁺˙ Molecular ion peak (isotopic pattern due to ³⁵Cl/³⁷Cl) |
| 155/157 | [M-NH₂]⁺ |
| 127/129 | [M-CONH₂]⁺ |
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The detailed synthetic protocol and the predicted analytical data serve as a valuable resource for researchers and scientists involved in drug discovery and development. The successful synthesis and thorough characterization of this key intermediate are critical for the advancement of novel therapeutic agents. It is recommended that all experimental work be conducted in a well-equipped laboratory by trained personnel, adhering to all necessary safety precautions.
References
Spectroscopic Profile of 5-Amino-2-chloroisonicotinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Amino-2-chloroisonicotinamide. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure, alongside detailed experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers utilizing this compound in pharmaceutical development and other scientific endeavors.
Chemical Structure and Properties
-
IUPAC Name: 5-Amino-2-chloropyridine-4-carboxamide
-
Molecular Formula: C₆H₆ClN₃O
-
Molecular Weight: 171.58 g/mol
-
CAS Number: 1217026-70-4
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) and provide expected values for the key structural features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | Singlet | 1H | H-6 (Aromatic) |
| ~6.8 | Singlet | 1H | H-3 (Aromatic) |
| ~7.5 | Broad Singlet | 1H | -CONH₂ (Amide) |
| ~7.3 | Broad Singlet | 1H | -CONH₂ (Amide) |
| ~5.9 | Broad Singlet | 2H | -NH₂ (Amino) |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O (Amide) |
| ~155 | C-5 (C-NH₂) |
| ~148 | C-2 (C-Cl) |
| ~140 | C-6 |
| ~115 | C-4 (C-CONH₂) |
| ~108 | C-3 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (Amino and Amide) |
| 3200 - 3100 | Medium | Aromatic C-H stretch |
| 1680 - 1650 | Strong | C=O stretch (Amide I) |
| 1620 - 1580 | Medium | N-H bend (Amino) and C=C stretch (Aromatic) |
| 1400 - 1200 | Medium | C-N stretch |
| 800 - 700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 171/173 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 154/156 | Medium | [M - NH₃]⁺ |
| 128/130 | Medium | [M - CONH₂]⁺ |
| 111 | High | [M - Cl - NH₂]⁺ |
| 93 | Medium | [C₅H₃N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
IR Spectroscopy
-
Sample Preparation: Prepare a solid sample using either the KBr pellet method or as a mull in Nujol.
-
KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a few milligrams of the sample with a drop of Nujol (mineral oil) to form a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or Nujol on salt plates.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).
-
EI-MS Acquisition:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
ESI-MS Acquisition (for High-Resolution Mass Spectrometry - HRMS):
-
Solvent: A suitable solvent such as methanol or acetonitrile with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
Ionization Mode: Positive or negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. For HRMS data, calculate the elemental composition based on the accurate mass measurement.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
The Discovery of 5-Amino-2-chloroisonicotinamide Derivatives: A Technical Whitepaper for Drug Development Professionals
Disclaimer: This technical guide is a representative overview compiled from methodologies and data related to analogous heterocyclic compounds. As of this writing, specific research literature detailing a comprehensive discovery and development program for a series of 5-Amino-2-chloroisonicotinamide derivatives is not publicly available. The following content is constructed to serve as a technical framework for researchers and drug development professionals interested in this chemical scaffold, drawing upon established principles of medicinal chemistry and citing analogous studies.
Introduction
This compound is a versatile heterocyclic building block with potential for elaboration into novel therapeutic agents.[1][2] Its substituted pyridine core is a common feature in many biologically active molecules, suggesting that derivatives of this scaffold could exhibit interesting pharmacological properties. This whitepaper outlines a hypothetical discovery workflow for novel this compound derivatives, detailing synthetic strategies, potential biological targets, and methodologies for activity assessment. The primary focus is on the development of these derivatives as potential kinase inhibitors, a well-established therapeutic area for related heterocyclic compounds.
Core Synthesis Strategy
The synthetic exploration of this compound derivatives would likely commence with the functionalization of the 5-amino group. A common and effective method for this is amide bond formation, where the amine is acylated with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, esters). This approach allows for the systematic introduction of diverse chemical moieties to probe the structure-activity relationship (SAR).
General Experimental Protocol for Amide Synthesis
A representative protocol for the synthesis of an amide derivative from this compound is as follows:
-
Dissolution: this compound (1 equivalent) is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Agent Addition: A coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added to the solution.
-
Carboxylic Acid Addition: The desired carboxylic acid (1.1 equivalents) is then added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired amide derivative.
Diagram of the general synthetic workflow:
Hypothetical Biological Screening and Data
Based on the prevalence of similar heterocyclic structures in kinase inhibitor discovery programs, a primary screen of the synthesized this compound derivatives would likely be against a panel of protein kinases. For the purpose of this guide, we will consider a hypothetical screening cascade targeting a generic tyrosine kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate peptide.
-
Reagents: Recombinant human tyrosine kinase, biotinylated substrate peptide, ATP, and the test compounds (this compound derivatives).
-
Assay Procedure: The kinase, substrate peptide, and test compound are pre-incubated in an assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using various detection methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The half-maximal inhibitory concentration (IC50) values are then determined by fitting the dose-response data to a sigmoidal curve.
Hypothetical Screening Data
The following table summarizes hypothetical IC50 data for a small library of this compound derivatives against a target tyrosine kinase.
| Compound ID | R-Group (Attached to 5-amino) | Tyrosine Kinase IC50 (nM) |
| SCA-001 | Phenyl | >10,000 |
| SCA-002 | 4-Fluorophenyl | 5,200 |
| SCA-003 | 4-Methoxyphenyl | 8,300 |
| SCA-004 | 3,4-Dichlorophenyl | 1,500 |
| SCA-005 | 4-(Trifluoromethyl)phenyl | 980 |
| SCA-006 | N-methyl-4-piperidyl | 250 |
| SCA-007 | 4-(Morpholin-4-yl)phenyl | 120 |
| SCA-008 | 4-(4-Methylpiperazin-1-yl)phenyl | 35 |
Structure-Activity Relationship (SAR) Analysis
From the hypothetical data, a preliminary SAR can be derived:
-
Aromatic Substituents: Unsubstituted phenyl (SCA-001) is inactive. Electron-withdrawing groups on the phenyl ring (SCA-002, SCA-004, SCA-005) appear to be more favorable than electron-donating groups (SCA-003).
-
Basic Moieties: The introduction of a basic nitrogen-containing heterocycle (SCA-006) significantly improves potency.
-
Solubilizing Groups: The incorporation of a morpholine (SCA-007) or a piperazine (SCA-008) moiety on the phenyl ring leads to a substantial increase in inhibitory activity, with the N-methylpiperazine derivative (SCA-008) being the most potent in this hypothetical series. This suggests that a combination of an aromatic ring and a basic, solubilizing group is beneficial for activity.
Potential Signaling Pathway Involvement
Given their hypothetical activity as tyrosine kinase inhibitors, these derivatives could potentially modulate signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A common pathway regulated by many tyrosine kinases is the RAS-RAF-MEK-ERK pathway.
Diagram of a simplified tyrosine kinase signaling pathway:
Conclusion
While the discovery of a dedicated class of this compound derivatives with defined biological activity is not yet prominent in the scientific literature, the structural alerts and the synthetic tractability of this scaffold make it an interesting starting point for medicinal chemistry campaigns. The hypothetical framework presented in this whitepaper, based on established practices in drug discovery for analogous heterocyclic compounds, provides a roadmap for the potential development of these derivatives as therapeutic agents, particularly in the realm of kinase inhibition. Further exploration of this chemical space is warranted to uncover its full therapeutic potential.
References
The Pivotal Role of 5-Amino-2-chloroisonicotinamide in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloroisonicotinamide is a versatile pyridine derivative that has emerged as a crucial building block in the synthesis of a new generation of targeted therapeutics.[1][2] Its unique structural features, including a reactive chlorine atom and an amino group on the isonicotinamide scaffold, provide a fertile ground for chemical modifications, enabling the development of potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and therapeutic applications of compounds derived from this compound, with a particular focus on their roles as Poly(ADP-ribose) polymerase (PARP) and kinase inhibitors. While direct and extensive research on this compound itself is limited, this guide draws upon extensive data from structurally related nicotinamide and isonicotinamide analogs to illuminate its potential in drug discovery.
Core Scaffold: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1217026-70-4 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | Typically >97% | [1] |
| Storage | 2-8°C, under inert atmosphere | [1] |
Synthesis of Bioactive Derivatives
The this compound scaffold serves as a key intermediate for the synthesis of a diverse range of bioactive molecules, particularly enzyme inhibitors. The primary synthetic strategies involve leveraging the reactivity of the amino and chloro substituents.
A common synthetic route involves the acylation of the 5-amino group with a variety of carboxylic acids or their activated derivatives. This is followed by a nucleophilic substitution of the 2-chloro group, often with amines or thiols, to introduce further diversity and modulate the compound's properties.
Figure 1: General synthetic workflow for derivatization.
Role as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] The nicotinamide portion of NAD+, the natural substrate for PARPs, is mimicked by many PARP inhibitors. The isonicotinamide core of this compound makes it an attractive scaffold for the design of novel PARP inhibitors.
Derivatives of this compound can be designed to occupy the nicotinamide-binding pocket of PARP enzymes. The amide group can form key hydrogen bonds with the active site residues, while modifications at the 2- and 5-positions can be tailored to enhance potency and selectivity.
Quantitative Data for Analogous PARP Inhibitors
While specific IC50 values for direct derivatives of this compound are not widely published, data from structurally similar nicotinamide and isoquinolinone-based PARP inhibitors provide valuable insights into the potential potency of this class of compounds.
| Compound Class | Target | IC50 (nM) | Reference |
| Isoquinolinone Derivatives | PARP-1 | 22 - 500 | |
| Fused Isoquinolinone/Triazole Hybrids | TNKS2 | < 100 | [4] |
| 1H-Thieno[3,4-d]imidazole-4-carboxamides | PARP-1 | 4 - 200 | [5] |
Role as Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[6] The ATP-binding site of kinases is a common target for small molecule inhibitors. The pyridine ring of this compound can serve as a scaffold to mimic the adenine core of ATP, making it a promising starting point for the development of kinase inhibitors.
By modifying the 2- and 5-positions of the isonicotinamide ring, medicinal chemists can introduce functionalities that interact with specific residues in the kinase ATP-binding pocket, thereby achieving potency and selectivity.
Quantitative Data for Analogous Kinase Inhibitors
Data from related aminopyridine and aminothiazole-based kinase inhibitors highlight the potential of this scaffold in developing potent kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| 2-Aminothiazole Derivatives | Src Family Kinases | < 10 | [4] |
| 2-Aminothiazole Derivatives | p56(Lck) | < 1000 | [7] |
| Nicotinamide Derivatives | VEGFR-2 | 86.6 - 291.9 | [8] |
Signaling Pathway Involvement
Derivatives of this compound, acting as PARP or kinase inhibitors, can modulate critical cellular signaling pathways involved in cell proliferation, DNA repair, and apoptosis.
PARP Inhibition and DNA Repair Pathway
Figure 2: PARP inhibition in cancer cells.
Kinase Inhibition and Proliferation Pathway
Figure 3: Kinase inhibition blocking proliferation.
Experimental Protocols
General Protocol for Synthesis of N-Substituted this compound Derivatives
This protocol outlines a general procedure for the synthesis of amide derivatives of this compound, followed by a nucleophilic substitution.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, DCM)
-
Amine or Thiol (R'-NH₂ or R'-SH)
-
Anhydrous solvent for substitution (e.g., DMSO, NMP)
Procedure:
-
Amide Coupling:
-
Dissolve this compound (1 eq) and the carboxylic acid (1.1 eq) in the chosen solvent.
-
Add the coupling agent (1.2 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the N-acyl intermediate by column chromatography.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve the N-acyl intermediate (1 eq) in the anhydrous solvent.
-
Add the amine or thiol (1.5 eq) and a suitable base (e.g., K₂CO₃, Cs₂CO₃) if necessary.
-
Heat the reaction mixture at 80-120°C for 6-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract the product.
-
Purify the final derivative by column chromatography or recrystallization.
-
General Protocol for In Vitro PARP Inhibition Assay (Homogeneous AlphaLISA Assay)
This protocol describes a common method for assessing the inhibitory activity of compounds against PARP enzymes.
Materials:
-
Recombinant PARP enzyme
-
Biotinylated NAD+
-
Histone H1-coated acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer
-
Test compounds (derivatives of this compound)
-
384-well microplate
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the PARP enzyme and the test compound or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of biotinylated NAD+ and histone-coated acceptor beads.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add streptavidin-coated donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a typical procedure for evaluating the inhibitory effect of compounds on kinase activity.
Materials:
-
Recombinant kinase
-
Kinase substrate peptide
-
ATP
-
Assay buffer
-
Test compounds (derivatives of this compound)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well microplate
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the kinase and the test compound or vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curve.
Conclusion and Future Directions
This compound represents a highly valuable and versatile scaffold in medicinal chemistry. While direct biological data on its derivatives are still emerging, the wealth of information on analogous nicotinamide and isonicotinamide-based compounds strongly suggests its significant potential for the development of potent and selective PARP and kinase inhibitors. The synthetic accessibility and the tunable nature of this core structure make it an attractive starting point for the discovery of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to fully elucidate their structure-activity relationships and to identify lead compounds for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
5-Amino-2-chloroisonicotinamide: A Comprehensive Technical Guide for Heterocyclic Scaffolding in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloroisonicotinamide is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amino group, a chloro substituent, and a carboxamide moiety on a pyridine ring, allows for diverse chemical modifications. This makes it a valuable scaffold for the synthesis of complex molecules with a wide range of biological activities.[1] Particularly in drug discovery, this compound serves as a key intermediate in the development of targeted therapies, most notably kinase inhibitors for oncology and inflammatory diseases.[1] This guide provides an in-depth overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the generation of potent kinase inhibitors.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its reactivity, handling, and formulation.
| Property | Value | Reference(s) |
| CAS Number | 1217026-70-4 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Solid | |
| Storage Temperature | Room temperature | [1] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of the corresponding nitro compound, 2-chloro-5-nitroisonicotinamide. This transformation can be effectively achieved using various reducing agents, with tin(II) chloride (SnCl₂) in an acidic medium being a widely used and reliable method.
Experimental Protocol: Reduction of 2-chloro-5-nitroisonicotinamide with Tin(II) Chloride
This protocol is a representative procedure for the reduction of an aromatic nitro group to an amine using tin(II) chloride.[2][3]
Materials:
-
2-chloro-5-nitroisonicotinamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (2M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitroisonicotinamide (1.0 eq) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (3.0 - 5.0 eq).
-
Slowly add concentrated hydrochloric acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a 2M NaOH or KOH solution until the pH is basic. This will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts and wash the residue with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Reactivity and Key Reactions
The chemical versatility of this compound stems from its three reactive sites:
-
5-Amino Group: This primary amine is a nucleophile and can participate in a variety of reactions, including acylation, alkylation, and, most notably, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
-
2-Chloro Group: The chlorine atom is a good leaving group in nucleophilic aromatic substitution and is readily displaced in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
4-Carboxamide Group: The amide functionality can be hydrolyzed to the corresponding carboxylic acid or can be involved in further derivatization, although it is generally less reactive than the amino and chloro groups under typical cross-coupling conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. In the context of this compound, this reaction is typically used to couple an aryl or heteroaryl group to the 5-amino position, or to couple a primary or secondary amine at the 2-position by displacing the chlorine atom.
References
The Rising Potential of 5-Amino-2-chloroisonicotinamide Analogs in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloroisonicotinamide is a versatile pyridine derivative that has emerged as a valuable scaffold in medicinal chemistry.[1][2] Its unique structural features, including an amino group, a chloro substituent, and an amide moiety, provide multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries.[1][2] This technical guide explores the burgeoning biological potential of this compound analogs, with a particular focus on their applications in oncology and as enzyme inhibitors. While direct and extensive research on a wide range of its immediate analogs is still maturing, this document collates and presents data from structurally related compounds to highlight the promising therapeutic avenues these analogs may offer.
The strategic placement of reactive sites on the isonicotinamide core allows for the development of novel molecules with potentially high specificity and potency. Researchers have leveraged this scaffold to create compounds targeting various biological pathways involved in disease progression.[1][2] This guide will delve into the synthesis methodologies, quantitative biological data, and potential mechanisms of action for analogs derived from or structurally related to this compound.
Synthetic Strategies and Bioactive Analogs
The chemical versatility of this compound allows for its use as a key intermediate in the synthesis of a variety of heterocyclic compounds with therapeutic potential.[1][2] Synthetic approaches often involve leveraging the amino group for amide bond formation, nucleophilic substitution of the chloro group, or more complex cyclization reactions to build fused ring systems. The following diagram illustrates a generalized synthetic workflow for generating diverse analogs from a starting pyridinyl scaffold.
Biological Potential in Oncology
While specific studies on the anticancer activity of direct this compound analogs are limited in the public domain, research on structurally similar compounds provides compelling evidence for their potential in this therapeutic area. For instance, metal complexes of related aminophenol Schiff bases and various heterocyclic derivatives have demonstrated significant cytotoxicity against cancer cell lines.
Quantitative Data on Anticancer Activity of Related Compounds
The following table summarizes the in vitro anticancer activity of metal complexes derived from 5-chloro-2-N-(2-quinolylmethylene)aminophenol, a compound sharing the chloro- and amino-substituted aromatic features. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
| Cu(II) Complex (C1) | A549 (Lung Cancer) | 5.31 ± 0.23 | [3][4][5] |
| Cu(II) Complex (C1) | H1975 (Lung Cancer) | 4.21 ± 0.19 | [3][4][5] |
| Cu(II) Complex (C1) | H460 (Lung Cancer) | 6.13 ± 0.31 | [3][4][5] |
| Cisplatin (Control) | A549 (Lung Cancer) | 15.21 ± 0.59 | [3][4][5] |
| Cisplatin (Control) | H1975 (Lung Cancer) | 13.52 ± 0.48 | [3][4][5] |
| Cisplatin (Control) | H460 (Lung Cancer) | 18.93 ± 0.71 | [3][4][5] |
Additionally, a series of 2-amino-8-chloro-5,5-dioxo[1][2][6]triazolo[2,3-b][1][2][6]benzodithiazine derivatives, which are complex heterocyclic systems, have been screened for their anticancer activity. The most prominent compound from this series showed significant activity against a leukemia cell line.
| Compound | Cell Line | log GI50 | log TGI | log LC50 | Reference |
| Compound 17 | SR (Leukemia) | -7.67 | -6.90 | -4.77 | [7] |
Potential Mechanism of Action in Cancer
The anticancer mechanism of these types of compounds can be multifaceted. For the studied metal complexes, the proposed mechanism involves the induction of mitochondrial apoptosis, interaction with DNA, and cell cycle arrest.[3][4][5] This suggests that analogs of this compound could be designed to target similar pathways.
Enzyme Inhibitory Potential
Derivatives of nicotinic acid, a structurally related compound to isonicotinamide, have shown promise as inhibitors of various enzymes. This suggests that analogs of this compound could also be developed as potent and selective enzyme inhibitors.
Quantitative Data on Enzyme Inhibition by Related Compounds
A study on 5-amino-nicotinic acid derivatives demonstrated their inhibitory potential against α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. This highlights a potential application for such analogs in the management of metabolic disorders like diabetes.
| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |
| Compound 2 | 12.17 ± 0.14 | 12.01 ± 0.09 | [8] |
| Compound 4 | 14.21 ± 0.04 | 13.92 ± 0.05 | [8] |
| Compound 5 | 13.89 ± 0.08 | 13.51 ± 0.03 | [8] |
| Compound 6 | 13.43 ± 0.05 | 13.11 ± 0.07 | [8] |
| Compound 7 | 12.98 ± 0.01 | 12.87 ± 0.02 | [8] |
| Compound 8 | 12.51 ± 0.06 | 12.34 ± 0.04 | [8] |
| Acarbose (Control) | 10.98 ± 0.03 | 10.79 ± 0.17 | [8] |
Experimental Protocols
To facilitate further research and development in this area, this section provides detailed methodologies for key experiments cited in the evaluation of related analogs.
Synthesis of 5-Amino-nicotinic Acid Derivatives
This protocol is adapted from the synthesis of 5-amino-nicotinic acid derivatives, which can serve as a template for the synthesis of analogs from this compound.[8]
General Procedure:
-
A solution of 5-amino-nicotinic acid (1 equivalent) in methanol is prepared.
-
Substituted benzaldehyde (1.2 equivalents) is added to the solution.
-
A catalytic amount of glacial acetic acid is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold methanol, and dried to afford the crude product.
-
The crude product is purified by recrystallization from a suitable solvent.
In Vitro Anticancer Activity Assay (MTT Assay)
The following is a standard protocol for evaluating the cytotoxicity of compounds against cancer cell lines.
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 1 x 10³ cells per well and incubated for 24 hours.
-
The cells are then treated with the test compounds at various concentrations (e.g., from 2 to 500 µM) and incubated for 72 hours.[9]
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.
-
The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).
-
The optical density is measured at a wavelength of 540 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro α-Amylase and α-Glucosidase Inhibition Assay
This protocol outlines the procedure for assessing the inhibitory activity of compounds against carbohydrate-metabolizing enzymes.[8]
α-Amylase Inhibition Assay:
-
A reaction mixture containing the test compound, α-amylase solution, and starch solution in a suitable buffer is prepared.
-
The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
The reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent.
-
The mixture is heated in a boiling water bath and then cooled to room temperature.
-
The absorbance is measured at 540 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
α-Glucosidase Inhibition Assay:
-
A reaction mixture containing the test compound, α-glucosidase solution, and p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in a suitable buffer is prepared.
-
The mixture is incubated at a specific temperature (e.g., 37°C).
-
The reaction is stopped by adding a solution of sodium carbonate.
-
The absorbance of the released p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
The available evidence, primarily from structurally related compounds, strongly suggests that this compound is a highly promising scaffold for the development of novel therapeutic agents. Analogs derived from this core have the potential to exhibit significant anticancer and enzyme inhibitory activities. The data presented in this guide, while not exhaustive for direct analogs, provides a solid foundation and rationale for the further exploration of this chemical space.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This will enable the establishment of clear structure-activity relationships (SAR) and the identification of lead compounds with optimized potency and selectivity. Furthermore, detailed mechanistic studies will be crucial to elucidate the specific molecular targets and signaling pathways modulated by these novel compounds, ultimately paving the way for their potential clinical development.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 1217026-70-4 [benchchem.com]
- 3. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2- N-(2-quinolylmethylene)aminophenol [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activity of 2-amino-8-chloro-5,5-dioxo[1,2,4]triazolo[2,3-b][1,4,2]benzodithiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural elucidation, molecular docking, α-amylase and α-glucosidase inhibition studies of 5-amino-nicotinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Preliminary Investigation of 5-Amino-2-chloroisonicotinamide Reactivity: A Technical Guide
Abstract: This document provides a preliminary technical overview of the chemical reactivity of 5-Amino-2-chloroisonicotinamide. As a substituted pyridine derivative, this compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the fields of oncology and infectious diseases.[1][2] This guide focuses on the principal reactive sites of the molecule: the nucleophilic aromatic substitution at the C2 position and the reactions involving the C5 primary amino group. By analyzing the electronic properties of the isonicotinamide core and drawing parallels with analogous structures, we delineate the most probable chemical transformations. This guide includes illustrative experimental protocols and representative quantitative data from related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Properties
This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a chloro group at the 2-position, an amino group at the 5-position, and a carboxamide group at the 4-position (isonicotinamide). This trifunctional substitution pattern makes it a versatile intermediate for the synthesis of more complex bioactive molecules.[2] The electron-withdrawing nature of the ring nitrogen and the carboxamide group activates the chloro-substituted C2 position for nucleophilic attack, while the amino group at C5 serves as a key handle for diazotization or acylation reactions. Its utility as a precursor in the development of enzyme inhibitors and other therapeutic agents is an active area of research.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1217026-70-4 | [1] |
| Molecular Formula | C₆H₆ClN₃O | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Appearance | Solid (Typical for similar compounds) | N/A |
| Primary Use | Pharmaceutical Intermediate / Building Block | [1][2] |
Core Reactivity Analysis
The reactivity of this compound is dominated by the interplay of its three functional groups on the electron-deficient pyridine ring. The two primary sites for chemical transformation are the chlorine atom at the C2 position and the amino group at the C5 position.
Caption: Key reactivity sites on this compound.
The chlorine atom at the C2 position is susceptible to Nucleophilic Aromatic Substitution (SNAr). The pyridine ring nitrogen acts as a strong electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed upon nucleophilic attack.[4] This reaction is a common strategy for introducing a wide variety of functional groups.
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate. The leaving group (chloride) is then eliminated, restoring the aromaticity.[4]
-
Suitable Nucleophiles: A broad range of nucleophiles can be employed, including:
The primary aromatic amino group at the C5 position is a versatile functional handle for various transformations.
-
Diazotization: The amino group can be converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid at low temperatures (0-5 °C).[7][8] The resulting diazonium salt is a valuable intermediate that can be subsequently displaced by a wide range of nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, or -OH.[7][9] The diazonium ions formed from aminopyridines are known to hydrolyze rapidly in dilute acid.[8]
-
Acylation and Sulfonylation: As a nucleophile, the amino group can react with electrophiles like acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a standard method for building more complex molecular scaffolds.
Illustrative Experimental Protocols
The following protocols are generalized procedures based on established methods for similar compounds.[6][7][10] They should be considered as starting points and require optimization for the specific substrate, this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 1217026-70-4 [benchchem.com]
- 3. Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
5-Amino-2-chloroisonicotinamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with a comprehensive risk assessment and established laboratory safety protocols.
Introduction
5-Amino-2-chloroisonicotinamide is a heterocyclic organic compound utilized as a key intermediate in pharmaceutical research and development.[1] Its specific molecular structure makes it a valuable building block in the synthesis of bioactive compounds, particularly in the fields of oncology and infectious disease research.[1] As with any chemical reagent, a thorough understanding of its potential hazards and proper handling procedures is essential to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth overview of the safety and handling protocols for this compound, based on available safety data.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[2]
Table 1: GHS Hazard Classification [2]
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning[2]
Pictogram: [2]
-
GHS07: Exclamation Mark
Toxicological Properties
Detailed toxicological studies for this compound are not widely available. However, based on the GHS classification, the primary toxicological concerns are its irritant properties.
Table 2: Summary of Toxicological Data [2]
| Toxicity Endpoint | Result |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not available |
| Carcinogenicity (IARC, NTP, OSHA) | Not classified/Not listed |
Routes of Exposure: Inhalation, eye contact, skin contact, ingestion.[2]
Symptoms of Exposure:
-
Skin Contact: May result in inflammation, itching, scaling, reddening, blistering, pain, or dryness.[2]
-
Eye Contact: May cause redness, pain, or severe eye damage.[2]
-
Inhalation: May lead to irritation of the lungs and respiratory system. Overexposure could result in serious illness.[2]
Experimental Protocols and Handling
Proper handling of this compound is crucial to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[2]
-
Use of a chemical fume hood is recommended, especially when handling the powder or creating solutions.
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3]
Personal Protective Equipment (PPE)
A comprehensive risk assessment should guide the selection of appropriate PPE. The following are minimum recommendations:
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specification |
| Eyes/Face | Safety glasses with side shields or goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin | Chemical-resistant gloves | Material to be determined by a risk assessment (e.g., nitrile, neoprene). |
| Lab coat or protective suit | To prevent skin contact.[3] | |
| Respiratory | NIOSH-approved respirator | Required if ventilation is inadequate or when handling large quantities of powder.[4] |
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust or fumes.[2]
-
Wash hands thoroughly after handling and before breaks.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2]
-
Minimize dust generation and accumulation.[2]
-
Keep the container tightly closed when not in use.[2]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 4: First Aid Procedures for this compound [2]
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[5] |
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible substances such as strong oxidizing agents.[3]
-
Store locked up.[2]
Disposal
-
Dispose of contents and container in accordance with local, regional, and national regulations.[2]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Visual Guides
Laboratory Workflow for Handling Potentially Hazardous Chemicals
Caption: General laboratory workflow for handling chemical compounds.
First Aid Decision Pathway for Chemical Exposure
Caption: Logical flow of first aid measures based on exposure route.
References
5-Amino-2-chloroisonicotinamide: A Technical Guide to Determining its Solubility Profile
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of scientific literature, patent databases, and chemical safety documents, specific quantitative solubility data for 5-Amino-2-chloroisonicotinamide is not publicly available. This guide, therefore, provides a framework of established methodologies for determining the solubility profile of a compound of this nature. The experimental protocols and data presentation formats outlined herein are based on standard pharmaceutical research and development practices.
Introduction
This compound is a substituted pyridine derivative with potential applications as a key intermediate in the synthesis of bioactive molecules for pharmaceutical research.[1] A thorough understanding of its solubility profile is a critical first step in early-stage drug development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy. This document outlines the standard experimental procedures to generate a comprehensive solubility profile for this compound.
Physicochemical Properties (Predicted/General)
While specific experimental data is unavailable, some general physicochemical properties can be inferred or are available from chemical suppliers.
| Property | Value/Information | Source |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Appearance | Likely a solid at room temperature | General chemical knowledge |
| pKa | Not available. The presence of an amino group and the pyridine ring suggests the compound will have basic properties and its solubility will be pH-dependent. | General chemical knowledge |
| LogP | Not available. The structure suggests moderate lipophilicity. | General chemical knowledge |
Experimental Protocols for Solubility Determination
The following sections detail the standard methodologies to quantitatively determine the solubility of this compound in various relevant solvent systems.
Equilibrium Solubility Determination in Aqueous and Organic Solvents
The shake-flask method is the gold standard for determining equilibrium solubility.
Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selection of solvents:
-
Water (deionized, purified)
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M HCl
-
0.1 M NaOH
-
Ethanol
-
Methanol
-
Acetonitrile
-
Dimethyl sulfoxide (DMSO)
-
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
A standard calibration curve of the compound in the same solvent should be prepared to accurately determine the concentration.
-
-
Data Reporting: Express the solubility in units of mg/mL or mol/L.
pH-Solubility Profile
Objective: To determine the solubility of this compound as a function of pH.
Materials:
-
Same as in Section 3.1
-
A series of buffers covering a wide pH range (e.g., pH 1 to 10)
-
pH meter
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., glycine-HCl, acetate, phosphate, borate) at various pH values.
-
Solubility Measurement: Follow the shake-flask method described in Section 3.1, using the different pH buffers as the solvents.
-
pH Measurement: After equilibration and before centrifugation, measure the final pH of each suspension to ensure it has not shifted significantly.
-
Data Analysis: Plot the logarithm of the solubility (log S) versus the final measured pH.
Data Presentation
All quantitative solubility data should be summarized in a clear and concise table to facilitate comparison.
Table 1: Solubility of this compound in Various Solvents at 25 °C (Hypothetical Data)
| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 7.0 | Data not available | Data not available |
| 0.1 M HCl | 1.0 | Data not available | Data not available |
| PBS | 7.4 | Data not available | Data not available |
| 0.1 M NaOH | 13.0 | Data not available | Data not available |
| Ethanol | N/A | Data not available | Data not available |
| Methanol | N/A | Data not available | Data not available |
| Acetonitrile | N/A | Data not available | Data not available |
| DMSO | N/A | Data not available | Data not available |
Conclusion
While specific quantitative solubility data for this compound is not currently in the public domain, this guide provides the necessary framework for researchers to generate a comprehensive and reliable solubility profile. The described experimental protocols for equilibrium solubility in various solvents and across a range of pH values are fundamental to the pre-formulation and early-stage development of any new chemical entity. The resulting data is crucial for guiding formulation development, predicting in vivo behavior, and ultimately, for the successful progression of a potential drug candidate.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Amino-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of potent kinase inhibitors utilizing 5-Amino-2-chloroisonicotinamide as a key starting material. The methodologies outlined below are based on established synthetic strategies for analogous heterocyclic compounds and are intended to guide researchers in the development of novel therapeutics targeting various protein kinases implicated in cancer and other diseases.
Introduction
This compound is a versatile bifunctional building block for the synthesis of a diverse range of kinase inhibitors. The pyridine core is a common scaffold in many FDA-approved kinase inhibitors. The presence of a reactive chlorine atom at the 2-position allows for facile introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings. The amino group at the 5-position and the carboxamide at the 4-position offer additional points for diversification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of the synthesized inhibitors. This document focuses on the synthesis of diarylamine-based kinase inhibitors targeting key signaling pathways in oncology, such as those mediated by Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition Factor (c-Met).
Targeted Signaling Pathways
Kinase inhibitors synthesized from this compound can be designed to target critical signaling pathways involved in tumor growth, angiogenesis, and metastasis. The dual inhibition of VEGFR and c-Met signaling pathways is a promising strategy to overcome resistance to anti-angiogenic therapies.[1][2][3][4]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF)/VEGFR signaling cascade is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] Inhibitors targeting VEGFR can block this process, thereby starving the tumor of essential nutrients and oxygen.
Caption: VEGFR Signaling Pathway and Point of Inhibition.
c-Met Signaling Pathway
The Hepatocyte Growth Factor (HGF)/c-Met signaling pathway plays a crucial role in cell proliferation, motility, and invasion.[5] Its dysregulation is implicated in the development and progression of many cancers.
Caption: c-Met Signaling Pathway and Point of Inhibition.
Synthetic Workflow
The general synthetic strategy involves a two-step process: a Buchwald-Hartwig amination to form a key diarylamine intermediate, followed by further functionalization via a Suzuki coupling reaction. This approach allows for the generation of a library of diverse kinase inhibitors.
References
- 1. VEGF and c-Met Blockade Amplify Angiogenesis Inhibition in Pancreatic Islet Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. scispace.com [scispace.com]
- 5. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 5-Amino-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Amino-2-chloroisonicotinamide with various aryl and heteroaryl boronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel substituted aminopyridines, which are key scaffolds in numerous pharmaceutical agents.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3][4] For substrates like this compound, the reaction facilitates the introduction of diverse aryl and heteroaryl moieties at the 2-position, paving the way for the exploration of new chemical space in drug discovery. The reactivity of 2-chloropyridines in Suzuki couplings can be challenging; therefore, careful optimization of the catalytic system, base, and solvent is crucial for achieving high yields and purity.[5] This protocol outlines optimized conditions and provides a framework for troubleshooting common issues.
Key Reaction Parameters
The success of the Suzuki coupling of this compound is highly dependent on the careful selection of several key parameters. The following tables summarize common catalysts, bases, and solvents, along with typical reaction conditions, to guide the experimental setup.
Table 1: Catalyst Selection for Suzuki Coupling of 2-Chloropyridines
| Catalyst | Ligand | Typical Loading (mol%) | Key Characteristics & Applications |
| Pd(PPh₃)₄ | Triphenylphosphine | 1 - 5 | A common, versatile catalyst for general Suzuki couplings.[6] |
| Pd(OAc)₂ | (None or added separately) | 1 - 5 | Often used with phosphine ligands; a stable Pd(II) precatalyst.[7] |
| PXPd2 | Phosphinous acid ligand | 1 - 3 | Air-stable catalyst showing high regioselectivity in similar systems.[8][9] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1 - 3 | Often paired with bulky, electron-rich ligands for challenging couplings.[10] |
| (NHC)Pd Complexes | N-Heterocyclic Carbenes (e.g., IPr, SPhos, XPhos) | 0.5 - 2 | Highly active for unreactive aryl chlorides, can be effective in aqueous media.[5][11] |
Table 2: Base Selection and Function
| Base | Strength | Typical Equivalents | Notes |
| K₂CO₃ | Moderate | 2 - 3 | A widely used and effective base for many Suzuki couplings.[6][7] |
| K₃PO₄ | Strong | 2 - 3 | Often effective in challenging couplings, particularly with less reactive chlorides.[5] |
| Na₂CO₃ | Moderate | 2 - 3 | An alternative carbonate base.[5] |
| Cs₂CO₃ | Strong | 2 - 3 | A strong base that can enhance reaction rates and yields in difficult cases.[5] |
| KF | Mild | 2 - 3 | Can be used when base-sensitive functional groups are present.[10][12] |
Table 3: Solvent Systems and Reaction Conditions
| Solvent System (v/v) | Typical Temperature (°C) | Atmosphere | Notes |
| 1,4-Dioxane / H₂O | 80 - 110 | Inert (N₂ or Ar) | A very common and effective solvent mixture. |
| Toluene / H₂O | 80 - 110 | Inert (N₂ or Ar) | Good for higher temperatures. |
| DMF / H₂O | 100 - 150 | Inert (N₂ or Ar) | Can facilitate the dissolution of polar substrates and reagents.[7] |
| THF / H₂O | 60 - 80 | Inert (N₂ or Ar) | Lower boiling point, suitable for more reactive substrates.[10] |
| Methanol | 65 - 80 | Inert (N₂ or Ar) | Can be effective with specific catalysts like PXPd2.[8] |
Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The specific quantities and reaction time may require optimization for different boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Reaction monitoring tools (TLC or LC-MS)
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure the removal of oxygen.[5]
-
Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe.[5] A typical solvent ratio is 4:1 to 5:1 organic solvent to water.
-
Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-Amino-2-aryl-isonicotinamide.[5]
Visualizing the Workflow and Catalytic Cycle
Suzuki Coupling Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling experiment.
Caption: A flowchart of the experimental steps for the Suzuki coupling reaction.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for Amide Bond Formation with 5-Amino-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formation of amide bonds using 5-Amino-2-chloroisonicotinamide, a key building block in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established methods for the acylation of electron-deficient amines, offering robust starting points for reaction optimization and library synthesis.
Introduction
This compound is a versatile heterocyclic amine widely utilized in medicinal chemistry and drug discovery. Its structure, featuring a nucleophilic amino group and an electrophilic chloro-substituted pyridine ring, allows for diverse chemical modifications. The formation of an amide bond at the 5-amino position is a common and critical step in the synthesis of numerous biologically active molecules. However, the electron-withdrawing nature of the pyridine ring and the chloro-substituent can decrease the nucleophilicity of the amino group, sometimes necessitating specific reaction conditions for efficient acylation.
This document provides two primary protocols for the amide bond formation with this compound: one utilizing a pre-formed acyl chloride and another employing common peptide coupling reagents.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the amide bond formation with this compound based on analogous reactions with structurally similar, electron-deficient amines.
| Carboxylic Acid/Acyl Chloride | Coupling Method | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted Nicotinoyl Chloride | Acyl Chloride | Pyridine | Dichloromethane (DCM) | Room Temp. | 2-4 | 70-85 |
| Aliphatic Carboxylic Acid | EDC, HOBt | DIPEA | Acetonitrile (MeCN) | Room Temp. | 12-24 | 60-75 |
| Aromatic Carboxylic Acid | HATU | DIPEA | Dimethylformamide (DMF) | Room Temp. | 8-16 | 65-80 |
| Hindered Carboxylic Acid | Acyl Fluoride (in situ) | 2,6-Lutidine | 1,4-Dioxane | 80-100 | 12-24 | 50-70 |
Experimental Protocols
Protocol 1: Amide Bond Formation using an Acyl Chloride
This protocol is suitable for a wide range of carboxylic acids that can be readily converted to their corresponding acyl chlorides.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of the Acyl Chloride
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq.) or thionyl chloride (1.2-1.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Once the reaction is complete, remove the solvent and excess reagent in vacuo to obtain the crude acyl chloride. Use the acyl chloride immediately in the next step.
Step 2: Amide Coupling
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a separate round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.) and cool the mixture to 0 °C.
-
Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the solution of this compound while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: Amide Bond Formation using Peptide Coupling Reagents
This protocol is suitable for a broad range of carboxylic acids, including those sensitive to harsh conditions required for acyl chloride formation.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), this compound (1.1 eq.), and HOBt (1.2 eq.) or HOAt (1.2 eq.) in anhydrous DMF or MeCN.
-
Add DIPEA (2.0-3.0 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC (1.2 eq.) or HATU (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate or DCM (3 x volume).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
Visualizations
Caption: Experimental Workflows for Amide Bond Formation.
Application Notes and Protocols for N-acylation of 5-Amino-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-acylation of 5-Amino-2-chloroisonicotinamide, a key transformation for the synthesis of novel derivatives with potential applications in drug discovery. The procedures outlined below are based on established methods for the acylation of aromatic amines and are designed to be a robust starting point for further optimization.
Introduction
N-acylation is a fundamental reaction in medicinal chemistry used to modify the physicochemical and biological properties of parent molecules. For this compound, acylation of the 5-amino group can lead to the generation of a diverse library of compounds. These derivatives are of interest as potential inhibitors of various enzymes, such as kinases and histone deacetylases (HDACs), which are implicated in numerous diseases, including cancer.[1][2] The protocols provided herein describe two common methods for N-acylation: using an acyl chloride and using an acid anhydride.
Data Presentation: N-Acylation of Aromatic Amines
The following table summarizes various reported conditions and yields for the N-acylation of aromatic amines, providing a comparative overview to guide experimental design.
| Entry | Aromatic Amine | Acylating Agent | Solvent | Base | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Aminoacetanilide | Benzoyl Chloride | Dichloromethane | Pyridine | - | 0 to RT | 2-4 | - | [3] |
| 2 | Substituted thiophen-2-amine | Substituted nicotinoyl chloride | - | Basic conditions | - | - | - | 57-74 | [4] |
| 3 | 4-Nitroaniline | Acid Chloride | Tetrahydrofuran | - | - | 25 | 12 | High | [5] |
| 4 | 2-Amino-4-methylpyridine | Acetic Anhydride | - | - | - | Reflux | - | 95 | [6] |
| 5 | Aniline | Acetic Anhydride | Water | - | - | RT | 0.1-0.25 | 90-98 | General protocol |
| 6 | Electron-deficient amines | Carboxylic Acid/Acyl Fluoride (in situ) | - | - | - | Elevated | - | Good | [7] |
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified to prevent hydrolysis of the acylating agent.
-
The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: N-Acylation using an Acyl Chloride
This protocol is a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
To the stirred solution, slowly add TEA or DIEA (1.2 eq).
-
Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: N-Acylation using an Acid Anhydride
This protocol describes the N-acylation of this compound using an acid anhydride. This method can sometimes be performed under milder conditions, and for simple anhydrides like acetic anhydride, may not require an additional base.
Materials:
-
This compound
-
Acid anhydride (e.g., Acetic anhydride, Propionic anhydride) (1.5 eq)
-
Pyridine or 4-Dimethylaminopyridine (DMAP) (catalytic amount, if necessary)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle (if required)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or acetonitrile in a round-bottom flask.
-
Add the acid anhydride (1.5 eq) to the solution.
-
If the reaction is slow, add a catalytic amount of pyridine or DMAP.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (to remove excess anhydride and carboxylic acid byproduct) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the N-acylation of this compound.
Putative Signaling Pathway Inhibition
Many aminopyridine derivatives are being investigated as kinase inhibitors for cancer therapy.[8] The following diagram illustrates a hypothetical mechanism where an N-acylated derivative of this compound inhibits a generic receptor tyrosine kinase (RTK) signaling pathway, which is often dysregulated in cancer.
Caption: Putative inhibition of an RTK signaling pathway by an N-acylated derivative.
References
- 1. Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
Application Notes and Protocols for the Solid-Phase Synthesis of 5-Amino-2-chloroisonicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 5-Amino-2-chloroisonicotinamide as a versatile building block in solid-phase synthesis (SPS). The protocols detailed herein are designed to facilitate the efficient generation of diverse chemical libraries, particularly for the discovery of novel therapeutic agents targeting key biological pathways.
Introduction
This compound is a valuable starting material in medicinal chemistry, serving as a key intermediate for the synthesis of a variety of bioactive molecules.[1][2] Its trifunctional nature—possessing an amino group, a chloro substituent, and a carboxamide—offers multiple points for chemical diversification. Solid-phase synthesis provides a powerful platform for leveraging this potential, enabling the rapid and efficient construction of libraries of substituted pyridine derivatives. This approach simplifies purification, allows for the use of excess reagents to drive reactions to completion, and is amenable to high-throughput and automated synthesis.
The protocols outlined below describe a general strategy for the immobilization of this compound onto a solid support and its subsequent elaboration to generate a library of substituted aminopyridine derivatives. These compounds are of significant interest as potential modulators of various signaling pathways implicated in diseases such as cancer.
Key Synthetic Strategies on Solid Support
The solid-phase synthesis of derivatives from this compound can be approached in a modular fashion, allowing for the introduction of diversity at different positions of the molecule. A representative workflow is depicted below.
References
Application of 5-Amino-2-chloroisonicotinamide in Drug Discovery: A Keystone for Novel Therapeutics
Introduction
5-Amino-2-chloroisonicotinamide is a versatile heterocyclic building block increasingly utilized in pharmaceutical research and drug discovery.[1][2] Its unique structural features, including a pyridine ring substituted with an amino group, a chloro atom, and a carboxamide, provide multiple reactive sites for chemical modification. This allows for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR) and identify novel therapeutic agents.[2] Primarily serving as a key intermediate, this compound is instrumental in the development of small molecules targeting a range of diseases, with notable potential in oncology and infectious diseases.[1][2]
Mechanism of Action and Therapeutic Targets
While this compound itself is not typically the final active pharmaceutical ingredient, its core structure is found in molecules designed to interact with specific biological targets. The nicotinamide scaffold is a well-established pharmacophore that mimics a portion of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in numerous cellular processes. Consequently, derivatives of this compound are often designed to modulate the activity of NAD+-dependent enzymes.
One of the most prominent applications for nicotinamide-containing compounds is the inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes.[3] PARP inhibitors have emerged as a significant class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[3][4] By inhibiting PARP-mediated DNA single-strand break repair, these drugs lead to the accumulation of double-strand breaks during replication, which are lethal to cancer cells with compromised homologous recombination repair.[3][4] The general mechanism of PARP inhibition and its role in cancer therapy are well-documented.[5][6]
Furthermore, the structural motif of this compound is relevant to the development of inhibitors for other enzyme classes. For instance, related chlorinated nicotinamide derivatives have shown potential as succinate dehydrogenase inhibitors (SDHIs), suggesting applications in developing novel antifungal agents.[2] The broader class of aminonicotinamide derivatives has also been investigated for anti-influenza and other therapeutic activities.[7][8]
Synthetic Versatility and Drug Design
The chemical reactivity of this compound makes it an attractive starting material for medicinal chemists. The chloro substituent can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, enabling the exploration of different chemical spaces. The amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems. This synthetic tractability is crucial for the iterative process of lead optimization in drug discovery.
Application Notes
Target Class: Enzyme Inhibitors (e.g., PARP, kinases, metabolic enzymes)
Therapeutic Areas: Oncology, Infectious Diseases, Metabolic Diseases
Role of this compound: A key intermediate and scaffold for the synthesis of bioactive small molecules. Its structural features allow for the generation of compound libraries with diverse chemical properties to probe biological targets and optimize for potency, selectivity, and pharmacokinetic properties.
Advantages in Drug Discovery:
-
Versatile Chemical Handles: The presence of amino, chloro, and amide groups allows for a wide range of chemical modifications.
-
Established Pharmacophore: The nicotinamide core is a known binder to the NAD+ pocket of many enzymes, providing a rational starting point for inhibitor design.
-
Potential for High Specificity: Modifications at the various positions of the pyridine ring can be tailored to achieve high selectivity for the desired target enzyme.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Derivative via Suzuki-Miyaura Coupling
This protocol describes a general method for synthesizing a derivative of this compound where the chloro group is replaced with an aryl group.
Objective: To synthesize 5-amino-2-(4-methoxyphenyl)isonicotinamide.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add a mixture of 1,4-dioxane and water (4:1, 10 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.1 mmol).
-
Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product.
-
Characterize the final compound by NMR and mass spectrometry.
Protocol 2: In Vitro PARP1 Inhibition Assay
This protocol outlines a general method to screen for the inhibitory activity of a synthesized compound against the PARP1 enzyme.
Objective: To determine the IC50 value of a test compound against human PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
HRP substrate (e.g., TMB)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
96-well microplate (high-binding capacity)
Procedure:
-
Coat a 96-well microplate with histones overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compound in assay buffer. Also, prepare a positive control (known PARP1 inhibitor) and a negative control (DMSO vehicle).
-
Add the compound dilutions to the wells, followed by the addition of recombinant PARP1 enzyme.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1 M H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Data Summary
The following table presents hypothetical data for a series of compounds derived from this compound, illustrating the type of data generated during a drug discovery campaign.
| Compound ID | R-Group at C2 Position | PARP1 IC50 (nM) | Cell Viability (MCF-7) GI50 (µM) |
| ACN-001 | -Cl (Starting Material) | > 50,000 | > 100 |
| ACN-002 | -Phenyl | 8,500 | 75.2 |
| ACN-003 | -4-Methoxyphenyl | 2,100 | 32.8 |
| ACN-004 | -3-Fluorophenyl | 950 | 15.1 |
| ACN-005 | -4-(Trifluoromethyl)phenyl | 120 | 2.5 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Synthetic Workflow from this compound
Caption: Synthetic routes from this compound.
PARP-Mediated DNA Repair Pathway and Inhibition
Caption: Mechanism of action for PARP inhibitors.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound|CAS 1217026-70-4 [benchchem.com]
- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP inhibitors: Overview and indications [jax.org]
- 5. Frontiers | Perspectives on PARP Inhibitor Combinations for Ovarian Cancer [frontiersin.org]
- 6. onclive.com [onclive.com]
- 7. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Synthesis of 5-Substituted Isonicotinamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 5-substituted isonicotinamides, a class of compounds of significant interest in medicinal chemistry and materials science. The primary synthetic strategy involves the functionalization of a 5-halo-pyridine precursor using palladium-catalyzed cross-coupling reactions, followed by the formation of the amide functional group. Key transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented as versatile methods for introducing aryl, amino, and alkynyl substituents, respectively.
Data Presentation: Summary of Reaction Conditions
The successful synthesis of 5-substituted isonicotinamides relies on the careful selection of catalysts, ligands, bases, and solvents for each reaction step. The following tables summarize typical conditions for the key cross-coupling reactions on 5-bromopyridine scaffolds and for the final amidation step. These conditions, derived from established literature for structurally similar substrates, serve as a robust starting point for optimization.[1][2][3]
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyridine Derivatives
| Coupling Reaction | Substituent Introduced | Typical Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Aryl / Heteroaryl | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | DMF | 80 | 24 | 85-89[3] |
| Aryl / Heteroaryl | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | 70-95[1][4] | |
| Buchwald-Hartwig | Arylamine / Alkylamine | Pd₂(dba)₃ (2) | Xantphos (4-5) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 50-95[1][4] |
| Arylamine / Alkylamine | Pd(OAc)₂ (2) | BINAP (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >80[1] | |
| Sonogashira | Alkynyl | PdCl₂(PPh₃)₂ (2-5) | - | Et₃N (2.0-3.0) | THF | RT | 16 | >85[5][6] |
| | Alkynyl | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | Et₃N (2.0) | DMF | 80-100 | 4-8 | >80[5] |
Table 2: Amidation of Isonicotinic Acid Derivatives
| Amidation Method | Activating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Two-Step | SOCl₂ then NH₄OH | - / Pyridine | Toluene | 70 | 2-4 | High |
| One-Pot Coupling | TiCl₄ | Pyridine | Pyridine | 85 | 2 | 75-95[7][8] |
| One-Pot Coupling | HATU / HBTU | DIPEA | DMF | RT | 2-12 | >80 |
Experimental Protocols
A versatile and high-yielding approach to 5-aryl-isonicotinamides involves a two-step sequence: 1) a Suzuki-Miyaura coupling to form the C-C bond, followed by 2) amidation of the carboxylic acid.
Logical Workflow for Synthesis
Caption: General workflow for the two-step synthesis of 5-aryl-isonicotinamides.
Protocol 1: Synthesis of 5-Aryl-isonicotinic Acid via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed coupling of 5-bromonicotinic acid with an arylboronic acid.[3]
Materials and Reagents:
-
5-Bromonicotinic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[3]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv), to the flask. Subsequently, add anhydrous DMF via syringe (e.g., 5-10 mL per 1 mmol of 5-bromonicotinic acid).[3]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the mixture with 1N HCl to a pH of ~3-4, which should precipitate the product.
-
Filter the resulting solid, wash it with water, and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
-
Purification: Dry the crude solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 5-Aryl-isonicotinamide via Amidation
This protocol describes the conversion of the carboxylic acid to the primary amide using a TiCl₄-mediated one-pot condensation.[7][8]
Materials and Reagents:
-
5-Aryl-isonicotinic acid (from Protocol 1) (1.0 equiv)
-
Titanium tetrachloride (TiCl₄) (3.0 equiv)
-
Ammonium chloride (NH₄Cl) (as an ammonia source) or a primary/secondary amine (1.0 equiv)
-
Pyridine, anhydrous
-
Toluene
-
Screw-capped vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a dry, screw-capped vial, dissolve the 5-aryl-isonicotinic acid (1.0 equiv) in anhydrous pyridine (e.g., 10 mL per 1 mmol of acid).[7]
-
Reagent Addition: To the solution, add the amine or ammonium chloride (1.0 equiv), followed by the slow, careful addition of TiCl₄ (3.0 equiv). The vial should be tightly sealed.[7]
-
Reaction: Heat the reaction mixture to 85 °C with magnetic stirring.[7]
-
Monitoring: Monitor the reaction for the complete consumption of the starting carboxylic acid using TLC (typically 2 hours).[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.[7]
-
Treat the residue with an aqueous 1N HCl solution and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3x).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure 5-aryl-isonicotinamide.
Catalytic Cycle for Buchwald-Hartwig Amination
For the synthesis of 5-amino-isonicotinamides, the Buchwald-Hartwig amination is a key reaction. The process is driven by a palladium catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Amino-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-Amino-2-chloroisonicotinamide, a versatile building block in medicinal chemistry. The protocols detailed below are based on established methodologies for structurally similar aminopyridine derivatives and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a key intermediate for the synthesis of a diverse range of substituted pyridine compounds with potential therapeutic applications. The presence of a chloro substituent at the 2-position and an amino group at the 5-position allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental tools for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the exploration of a broad chemical space for drug discovery.
Palladium-catalyzed cross-coupling reactions offer several advantages, including mild reaction conditions, high functional group tolerance, and the ability to form bonds that are otherwise difficult to construct. This document outlines detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound, along with representative data and visualizations to aid in experimental design and execution.
General Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reactants under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.
Application Notes
-
Catalyst Selection: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and PdCl₂(dppf) being common choices. The use of pre-catalysts like PXPd2 has been shown to be effective for similar substrates, offering good regioselectivity and short reaction times.
-
Ligand: For challenging couplings, the use of bulky electron-rich phosphine ligands such as SPhos or XPhos may be beneficial.
-
Base: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are typically used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Aprotic polar solvents such as DMF, dioxane, or toluene are commonly used. The addition of water to the solvent mixture can sometimes be advantageous.
Quantitative Data
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of related chloropyridine derivatives. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 92 |
| 4 | 4-Vinylphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
| 5 | 4-Carboxyphenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 |
Experimental Protocol
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (1-5 mol%) to the flask.
-
Add the degassed solvent via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a wide range of primary or secondary amines.
Application Notes
-
Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often required, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Base: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary.
-
Atmosphere: The reaction is sensitive to oxygen and moisture, requiring a strictly inert atmosphere.
Quantitative Data
The following table presents typical conditions for the Buchwald-Hartwig amination of related chloropyridine substrates.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Dioxane | 110 | 8 | 92 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 120 | 24 | 75 |
| 5 | Pyrrolidine | PdCl₂(dppf) (5) | - | NaOtBu | Toluene | 100 | 12 | 90 |
Experimental Protocol
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat with vigorous stirring in a preheated oil bath.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is an effective method for forming a C-C bond between this compound and a terminal alkyne.
Application Notes
-
Catalyst System: The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, such as CuI.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to neutralize the HX formed during the reaction and to facilitate the formation of the copper acetylide.
-
Solvent: Solvents like DMF, THF, or acetonitrile are commonly used.
-
Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed, often requiring a stronger base and a specific ligand.
Quantitative Data
The following table provides representative conditions for the Sonogashira coupling of related aminobromopyridines.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 3 | 3-Ethynylpyridine | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 4 | (Trimethylsilyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | THF | 60 | 6 | 88 |
| 5 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 80 | 4 | 90 |
Experimental Protocol
-
To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the amine hydrohalide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water or a dilute aqueous solution of ammonium chloride.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the desired 2-alkynyl-5-aminoisonicotinamide.
Application Notes and Protocols for Flow Chemistry Applications of 5-Amino-2-chloroisonicotinamide
Introduction
5-Amino-2-chloroisonicotinamide is a versatile bifunctional building block for chemical synthesis. The presence of a nucleophilic amino group, a reactive chloro-leaving group on an electron-deficient pyridine ring, and a carboxamide moiety make it an attractive starting material for the synthesis of a diverse range of compounds, particularly for drug discovery and development. Flow chemistry offers significant advantages for the derivatization of such molecules, including enhanced reaction safety, improved heat and mass transfer, and the potential for rapid reaction optimization and scale-up.[1][2][3]
These application notes describe two potential high-impact applications of this compound in continuous flow:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent at the 2-position is susceptible to displacement by various nucleophiles, facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. This allows for the introduction of a wide range of functionalities.
-
Modification of the Amide Group: While the amide bond is generally stable, it can be hydrolyzed or potentially serve as a handle for further derivatization under specific conditions. More commonly, the amino group can be acylated to form a new amide bond.
Application 1: Continuous Flow Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with various amines in a continuous flow setup allows for the efficient synthesis of a library of 2,5-diaminopyridine derivatives. These structures are of interest in medicinal chemistry.
Experimental Protocol: General Procedure for SNAr in Flow
A solution of this compound (1.0 eq.) in a suitable solvent (e.g., NMP, DMSO, or 2-MeTHF) and a solution of the desired amine (1.5-3.0 eq.) in the same solvent are prepared. The two solutions are pumped at defined flow rates into a T-mixer and then through a heated reactor coil. The reaction stream is then passed through a back-pressure regulator to maintain the system pressure and prevent solvent boiling. The output is collected, and the product is isolated after appropriate workup and purification.
Diagram of the Experimental Workflow:
Caption: General workflow for the continuous flow SNAr reaction.
Representative Quantitative Data
The following table summarizes representative results for the SNAr of a substituted 2-chloropyridine with various amines under flow conditions, illustrating the potential substrate scope.
| Entry | Amine | Temp (°C) | Residence Time (min) | Solvent | Yield (%) |
| 1 | Morpholine | 180 | 10 | NMP | 95 |
| 2 | Piperidine | 180 | 10 | NMP | 92 |
| 3 | Benzylamine | 200 | 15 | NMP | 85 |
| 4 | Aniline | 220 | 20 | NMP | 78 |
| 5 | n-Butylamine | 180 | 10 | NMP | 88 |
Note: Data is hypothetical and based on typical results for SNAr reactions of chloropyridines in flow.
Application 2: Continuous Flow Amide Coupling
The amino group of this compound can be acylated with various carboxylic acids in a continuous flow system to generate a library of N-(2-chloro-4-carbamoylpyridin-5-yl)amides. This reaction typically requires an activating agent for the carboxylic acid.
Experimental Protocol: General Procedure for Amide Coupling in Flow
A solution of the carboxylic acid (1.2 eq.) and a coupling agent (e.g., HATU, 1.2 eq.) in a suitable solvent (e.g., DMF, MeCN) is prepared. A second solution containing this compound (1.0 eq.) and a base (e.g., DIPEA, 2.0 eq.) in the same solvent is also prepared. The two solutions are pumped into a T-mixer and then passed through a reactor coil at a controlled temperature. The product stream is collected for subsequent workup and purification.
Diagram of the Experimental Workflow:
Caption: General workflow for continuous flow amide coupling.
Representative Quantitative Data
The following table shows representative yields for the flow-assisted amide coupling of an aminopyridine with various carboxylic acids.
| Entry | Carboxylic Acid | Coupling Agent | Temp (°C) | Residence Time (min) | Solvent | Yield (%) |
| 1 | Acetic Acid | HATU | 25 | 5 | DMF | 92 |
| 2 | Benzoic Acid | HATU | 25 | 5 | DMF | 88 |
| 3 | Isobutyric Acid | HATU | 25 | 8 | DMF | 85 |
| 4 | Cyclohexanecarboxylic Acid | HATU | 25 | 8 | DMF | 89 |
| 5 | Phenylacetic Acid | HATU | 25 | 5 | DMF | 91 |
Note: Data is hypothetical and based on typical results for HATU-mediated amide couplings in flow.
Potential Pharmacological Significance and Signaling Pathways
Derivatives of aminopyridines and nicotinamides are known to possess a wide range of biological activities. For instance, aminopyridine derivatives have been investigated as potassium channel blockers and sigma receptor ligands. Nicotinamide derivatives are crucial for cellular metabolism as precursors to NAD+.
Hypothetical Signaling Pathway: Sigma-2 Receptor Modulation
Derivatives of this compound could potentially act as ligands for the Sigma-2 (σ2) receptor, a protein implicated in cell proliferation and cancer biology. Activation or antagonism of the σ2 receptor can lead to downstream signaling events affecting cell survival and growth.
Diagram of a Hypothetical Sigma-2 Receptor Signaling Pathway:
Caption: Hypothetical signaling cascade initiated by a Sigma-2 receptor ligand.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Amino-2-chloroisonicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-chloroisonicotinamide and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The pyridine core is a common motif in a wide array of biologically active molecules, and the specific substitution pattern of this scaffold offers opportunities for developing novel therapeutic agents.[1][2][3] The presence of an amino group provides a key handle for further chemical modification, allowing for the creation of diverse libraries of compounds for screening. The chloro-substituent can also be a site for further functionalization or can contribute to the molecule's overall electronic and steric properties, influencing its binding to biological targets.
The successful transition from laboratory-scale synthesis to larger-scale production is a critical step in the drug development pipeline. This process, known as scale-up, presents unique challenges, including maintaining reaction efficiency, ensuring product purity, and addressing safety considerations. These application notes provide a detailed protocol for a representative scale-up synthesis of the parent compound, this compound, and subsequent derivatization strategies. The information is intended to guide researchers in the efficient and reproducible production of these valuable compounds for further investigation.
Logical Workflow for Synthesis and Derivatization
Caption: Overall workflow from core synthesis to a library of derivatives and subsequent analysis.
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol describes the amidation of 5-amino-2-chloroisonicotinic acid.
Materials:
-
5-Amino-2-chloroisonicotinic acid (1.0 eq)[4]
-
Thionyl chloride (1.2 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 L/kg of starting material)
-
Ammonia solution (7N in methanol, 3.0 eq)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
20 L jacketed glass reactor with overhead stirrer, dropping funnel, and nitrogen inlet
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, charge the 20 L reactor with 5-amino-2-chloroisonicotinic acid (e.g., 1 kg, 5.8 mol) and anhydrous dichloromethane (10 L).
-
Acid Chloride Formation: Cool the suspension to 0-5 °C using a circulating chiller. Slowly add thionyl chloride (0.6 L, 8.1 mol) via the dropping funnel over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The reaction can be monitored by taking a small aliquot, quenching with methanol, and analyzing by LC-MS to confirm the formation of the methyl ester.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture to dryness under reduced pressure to remove excess thionyl chloride and DCM.
-
Amidation: Cool the residue to 0-5 °C and slowly add a 7N solution of ammonia in methanol (2.5 L, 17.4 mol) under vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 20 °C.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Concentrate the reaction mixture under reduced pressure. To the residue, add water (5 L) and saturated sodium bicarbonate solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Drying and Concentration: Combine the organic layers, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by slurry washing with a solvent like methyl tert-butyl ether (MTBE) to afford pure this compound.
Protocol 2: Synthesis of a Derivative via N-Acylation
This protocol provides a general method for acylating the 5-amino group.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride or anhydride (e.g., acetyl chloride, 1.1 eq)
-
Anhydrous pyridine or another suitable base (e.g., triethylamine, 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
Procedure:
-
Reaction Setup: Dissolve this compound (e.g., 10 g, 58.3 mmol) in anhydrous DCM (100 mL) and anhydrous pyridine (14 mL, 175 mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Acylation: Cool the solution to 0 °C. Add the acyl chloride (e.g., acetyl chloride, 4.6 mL, 64.1 mmol) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Upon completion, dilute the reaction with DCM (100 mL) and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated derivative.
Data Presentation: Scale-Up Synthesis
The following table summarizes representative data for the scale-up synthesis of this compound, illustrating the impact of scale on key process parameters.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Starting Material | 10 g | 1.0 kg |
| Reaction Volume | 250 mL | 20 L |
| Reaction Time | 4 hours | 6 hours |
| Yield (isolated) | 8.5 g | 820 g |
| Yield (%) | 85% | 82% |
| Purity (HPLC) | >98% | >98% |
| Purification Method | Column Chromatography | Recrystallization |
Visualizations
Detailed Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis of the core compound.
Representative Signaling Pathway: Kinase Inhibition
Many pyridine-based molecules act as kinase inhibitors by competing with ATP for the binding site in the enzyme's active cleft. The following diagram illustrates a generic kinase signaling pathway that could be a target for derivatives of this compound.
Caption: A potential mechanism of action via inhibition of a kinase signaling cascade.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Chloropyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-chloropyridines.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in a low yield or failing completely?
Low yields or reaction failures with 2-chloropyridines are common and typically stem from several factors:
-
Low Reactivity of 2-Chloropyridines: The Carbon-Chlorine (C-Cl) bond in 2-chloropyridines is stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step of the catalytic cycle more challenging.[1]
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2][3] This is a significant challenge in couplings involving pyridinyl substrates.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An inappropriate combination can lead to poor catalytic activity.[3]
-
Side Reactions: Competing reactions such as protodeboronation and homocoupling can consume starting materials and reduce the yield of the desired product.[2][3]
-
Improper Reaction Setup: Suzuki couplings are sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and unwanted side reactions.[1][3]
Q2: What are the most common side reactions, and how can I minimize them?
The two most prevalent side reactions are protodeboronation and homocoupling.[2]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom. It is often promoted by the presence of water or acidic impurities.[1] To minimize this, use anhydrous solvents and reagents where possible, or consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1][2]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[2][4][5] To mitigate homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or an efficient precatalyst system.[2][4]
Q3: My 2-chloropyridine substrate seems unreactive. What specific conditions can improve the coupling?
Given the lower reactivity of 2-chloropyridines, highly active catalyst systems are often required.[2] Consider the following adjustments:
-
Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][2][6] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]
-
Increase Reaction Temperature: Higher temperatures (typically 80-120 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1][2] Microwave irradiation can also be effective.[7][8]
-
Select an Appropriate Base: A strong, non-nucleophilic base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][2]
Q4: How do I choose the right catalyst and ligand?
The choice of catalyst and ligand is crucial for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] For 2-chloropyridines, more active systems are generally required:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ to the active Pd(0) species.
-
Ligands:
-
Buchwald Ligands (Dialkylbiarylphosphines): SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1][2][6]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and SIPr are also powerful alternatives for activating unreactive chlorides.[9]
-
Q5: Can I run the Suzuki coupling of 2-chloropyridines under aerobic conditions?
It is highly recommended to perform Suzuki coupling reactions under an inert atmosphere (e.g., argon or nitrogen).[1] The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to catalyst deactivation and promoting side reactions like homocoupling.[1][4] Thoroughly degassing all solvents and reagents before use is a critical step for success.[1]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common issues encountered during the Suzuki coupling of 2-chloropyridines.
Low or No Product Formation
If you observe low to no yield, systematically evaluate each reaction component.
| Potential Cause | Recommendation | Citation |
| Catalyst/Ligand Inactivity | Switch to a more active catalytic system. Use Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading if necessary. | [1][2] |
| Ineffective Base | Screen several strong, non-nucleophilic bases such as K₃PO₄ and Cs₂CO₃. | [1][2] |
| Insufficient Temperature | Increase the reaction temperature to 80-120 °C. Consider using a higher-boiling solvent or microwave irradiation. | [1][2] |
| Oxygen Contamination | Ensure all solvents and reagents are thoroughly degassed. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. | [1] |
| Poor Substrate Quality | Verify the purity of the 2-chloropyridine and the boronic acid/ester. Boronic acids can degrade over time. | [10] |
Significant Side Product Formation
| Observed Side Product | Potential Cause | Recommendation | Citation |
| Homocoupling (Ar-Ar) | Presence of oxygen; high concentration of Pd(II) species. | Thoroughly degas all solvents and reagents. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or ensure complete in-situ reduction of the Pd(II) precatalyst. | [2][4][11] |
| Protodeboronation (Ar-H) | Presence of water or other proton sources; unstable boronic acid. | Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts. | [1][2][11] |
| Dehalogenation (Pyridine) | Presence of a hydride source (e.g., amine bases, alcoholic solvents). | Switch to a non-hydride source base (e.g., K₂CO₃, K₃PO₄, KF). Avoid using alcohol as a solvent if dehalogenation is observed. | [5][11][12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/water)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere, add the 2-chloropyridine, the boronic acid/ester, the base, the palladium catalyst, and the ligand.[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][2]
-
Solvent Addition: Add the degassed solvent via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields.
Decision Tree for Selecting Key Reaction Components
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: Optimizing Amide Coupling with Electron-Deficient Anilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide coupling reactions involving electron-deficient anilines.
Frequently Asked Questions (FAQs)
Q1: Why are my amide coupling reactions with electron-deficient anilines (e.g., containing -NO₂, -CN, -CF₃ groups) consistently resulting in low yields?
A: The primary reason for low yields is the reduced nucleophilicity of the aniline. Electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density on the nitrogen atom through inductive and resonance effects.[1] This makes the aniline a weak nucleophile, leading to sluggish or incomplete reactions with activated carboxylic acids.[1][2]
Q2: Standard coupling reagents like DCC/HOBt or HATU are not effective for my reaction. What are some alternative strategies?
A: When standard coupling reagents fail, more potent activation methods are necessary. Two highly effective strategies are:
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Using a combination of EDC, DMAP, and a catalytic amount of HOBt: This method has been shown to be effective for a range of electron-deficient and unreactive amines.[2][3][4] DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[2]
-
In situ formation of acyl fluorides: Reagents like TFFH or BTFFH can convert the carboxylic acid to a more reactive acyl fluoride, which can then couple with the weakly nucleophilic aniline, often at elevated temperatures.[5][6][7]
Q3: What role does the solvent play in these reactions, and which solvents are recommended?
A: The choice of solvent is crucial for reaction efficiency. For the EDC/DMAP/HOBt protocol, acetonitrile (CH₃CN) has been reported to provide the best results, with dichloromethane (CH₂Cl₂) being a comparable alternative.[2] It is essential to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.[8]
Q4: Can changing the base improve my reaction outcome?
A: Yes, the base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction without competing with the aniline nucleophile.[1][2] For particularly challenging couplings, stronger, non-nucleophilic bases might be required.[1]
Q5: I am observing significant side reactions. What are the common byproducts and how can they be minimized?
A: A common side reaction with uronium/aminium-based coupling reagents (like HATU) is the formation of a guanidinium byproduct from the reaction of the reagent with the amine. To minimize this, the order of addition is crucial; the carboxylic acid should be activated first before adding the amine. Using stoichiometric amounts of reagents and monitoring the reaction closely can also help reduce byproduct formation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low to No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Carboxylic Acid Activation | Switch to a more potent activating agent combination like EDC/DMAP with catalytic HOBt.[2][3][4] | Standard reagents may not be strong enough to activate the carboxylic acid sufficiently for it to react with a weak nucleophile. |
| Consider converting the carboxylic acid to its acid chloride using oxalyl chloride or SOCl₂ before adding the aniline.[9][10] | Acid chlorides are highly reactive and can often overcome the poor nucleophilicity of the aniline. | |
| Low Nucleophilicity of Aniline | Increase the reaction temperature. | Provides the necessary energy to overcome the activation barrier for the weakly nucleophilic attack. |
| Use a higher concentration of reactants. | Increases the probability of collision between the activated acid and the aniline. | |
| Suboptimal Reaction Conditions | Ensure all reagents and solvents are anhydrous. | Water can hydrolyze the activated ester intermediate, preventing amide formation.[8] |
| Screen different solvents, such as acetonitrile or dichloromethane.[2] | The solvent can significantly impact the solubility of reagents and the stability of intermediates. |
Issue 2: Reaction Stalls or is Sluggish
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of an Unreactive Intermediate | Add a catalytic amount of DMAP if not already present. | DMAP can facilitate the formation of a more reactive acyliminium ion intermediate.[2] |
| Steric Hindrance | Switch to a less sterically hindered coupling reagent. | Bulky reagents can create steric clashes with hindered substrates. |
| Increase reaction time and/or temperature. | Allows more time for the sterically hindered components to react. |
Data Presentation: Comparison of Coupling Reagent Efficacy
The following table summarizes the yields of a model reaction between Boc-protected valine and an electron-deficient aniline using various coupling reagents.
| Entry | Coupling Reagent(s) | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | HATU (1 equiv) | DIPEA (5 equiv) | DMF | 5 | 23 | 38[2] |
| 2 | BOPCl (1.5 equiv) | Et₃N (3 equiv) | CH₂Cl₂ | - | 23 | 28[2] |
| 3 | DCC (2 equiv) / DMAP (1 equiv) | - | CH₂Cl₂ | 4 | 23 | 28[2] |
| 4 | EDC (1 equiv) / DMAP (1 equiv) | DIPEA (5 equiv) | CH₃CN | 42 | 23 | 11[2] |
| 5 | EDC (1 equiv) / DMAP (1 equiv) / HOBt (0.1 equiv) | DIPEA (5 equiv) | CH₃CN | 42 | 23 | Good to Excellent [2] |
Data adapted from a study on the synthesis of amide derivatives with electron-deficient amines.[2] Note that "Good to Excellent" indicates the general finding of the study for this optimized protocol.
Experimental Protocols
Protocol 1: Optimized Amide Coupling using EDC/DMAP/HOBt
This protocol is adapted from a reported method for coupling carboxylic acids with electron-deficient anilines.[1][2]
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Preparation: To a round-bottom flask containing a magnetic stir bar, add the carboxylic acid (1.0 mmol), 4-dimethylaminopyridine (DMAP, 1.0 mmol), and hydroxybenzotriazole (HOBt, 0.1 mmol).
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Dissolution: Dissolve the solids in anhydrous acetonitrile (10 mL).
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Reagent Addition: Add the electron-deficient aniline (1.1 mmol) followed by N,N-diisopropylethylamine (DIPEA, 5.0 mmol) to the solution.
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Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.0 mmol) portion-wise.
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Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 18-42 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Formation
This protocol is a general method for challenging couplings, including those with electron-deficient anilines.[5][6][7]
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Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in an anhydrous solvent like dichloromethane or acetonitrile.
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Acyl Fluoride Formation: Add a fluorinating agent (e.g., TFFH or BTFFH, 1.2 equiv) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.5 equiv). Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride.
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Amine Addition: Add the electron-deficient aniline (1.0-1.2 equiv) to the reaction mixture.
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Reaction: Heat the reaction in a sealed vial to 80 °C (or higher if necessary) and stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Workup and Purification: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous base (e.g., NaHCO₃) and brine. Dry the organic layer, concentrate, and purify by chromatography.
Mandatory Visualizations
Caption: A workflow for optimizing amide coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Technical Support Center: 5-Amino-2-chloroisonicotinamide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-2-chloroisonicotinamide. The information focuses on anticipating and resolving common side reactions and impurities that may arise during the synthesis, particularly during the key selective amination step of a dichlorinated precursor.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the expected challenges?
A common and practical approach to synthesizing this compound is via a selective nucleophilic aromatic substitution (SNAr) on a precursor like 2,5-dichloroisonicotinamide. The primary challenge in this synthesis is achieving high regioselectivity. The isonicotinamide group at the C4 position is electron-withdrawing, which activates both the C3 and C5 positions towards nucleophilic attack. However, due to steric hindrance and electronic effects, the C5 position is generally favored. The main side reaction is the competing amination at the C2 position.
Q2: What are the common impurities I should look for in my crude product?
The most common process-related impurity is the regioisomeric byproduct, 2-Amino-5-chloroisonicotinamide. Other potential impurities can include:
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Di-amino product: 2,5-diaminoisonicotinamide, if the reaction conditions are too harsh or the reaction is run for an extended period.
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Hydrolysis byproducts: 5-Amino-2-hydroxyisonicotinamide or 2-Chloro-5-hydroxyisonicotinamide, if water is present in the reaction mixture.
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Unreacted starting material: Residual 2,5-dichloroisonicotinamide.
Q3: How does temperature affect the regioselectivity of the amination reaction?
Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired 5-amino isomer. Running the reaction at elevated temperatures can increase the rate of reaction but may also lead to a higher proportion of the undesired 2-amino regioisomer and other side products. It is crucial to maintain strict temperature control throughout the reaction.[1]
Q4: Can I use palladium-catalyzed amination (Buchwald-Hartwig reaction) for this synthesis?
Yes, the Buchwald-Hartwig amination is a powerful alternative for this transformation.[2] It can offer higher selectivity and may proceed under milder conditions compared to traditional SNAr. However, the choice of palladium precursor, ligand, and base is critical for achieving the desired regioselectivity.[3][4] A thorough screening of these components is recommended to optimize the reaction for the C5-amination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of significant side products. 3. Mechanical losses during workup and purification. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion. Consider extending the reaction time if necessary. 2. Analyze the crude reaction mixture by LC-MS or 1H NMR to identify and quantify major byproducts. Optimize reaction conditions (see below) to minimize their formation. 3. Ensure efficient extraction and careful handling during purification steps. |
| Poor Regioselectivity (High levels of 2-Amino-5-chloroisonicotinamide) | 1. Reaction temperature is too high. 2. Incorrect choice of solvent or base for SNAr. 3. Inappropriate ligand for palladium-catalyzed amination. | 1. Lower the reaction temperature. A temperature screen from 0°C to room temperature is advisable.[1] 2. For SNAr, screen different solvent and base combinations. Polar aprotic solvents like DMF or DMSO are common, but their purity is crucial.[5] 3. For Buchwald-Hartwig, perform a ligand screening. Ligands like Xantphos have been shown to favor amination at positions adjacent to a pyridine nitrogen in some systems.[3] |
| Presence of Hydrolysis Byproducts | Water contamination in the solvent or reagents. | Use anhydrous solvents and ensure all reagents are dry. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help prevent moisture from entering the reaction vessel. |
| Formation of Di-amino Product | 1. Excess of the aminating agent. 2. Reaction temperature is too high or reaction time is too long. | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the aminating agent. 2. Reduce the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
Experimental Protocols
Key Experiment: Selective Nucleophilic Aromatic Substitution (SNAr) of 2,5-Dichloroisonicotinamide
This is a generalized protocol and may require optimization for specific substrates and scales.
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Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2,5-dichloroisonicotinamide (1.0 equiv.) in anhydrous dimethylformamide (DMF).
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Cooling: Cool the solution to 0°C using an ice-water bath.
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Reagent Addition: Slowly add a solution of the aminating agent (e.g., a solution of ammonia in an organic solvent, or an amine) (1.1 equiv.) to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
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Reaction: Stir the reaction mixture at 0-5°C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
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Workup: Once the reaction is complete, quench the reaction by pouring it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: 5-Amino-2-chloroisonicotinamide Purification Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Amino-2-chloroisonicotinamide.
Troubleshooting Guide
Problem 1: Low yield after recrystallization.
Q: I am experiencing a significant loss of product during recrystallization. What are the possible causes and how can I improve the yield?
A: Low recovery after recrystallization is a common issue that can be attributed to several factors. Here's a systematic approach to troubleshoot this problem:
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Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
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Solution: Conduct small-scale solvent screening with a variety of solvents of different polarities. Common solvents to try for pyridine-based compounds include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (hexanes, toluene), or mixtures thereof. Start with solvents in which the compound shows low solubility at room temperature.
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Excessive Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
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Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize on the filter paper or in the funnel.
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Solution: Use a pre-heated funnel and filter flask for hot filtration. Keep the solution at or near its boiling point during this step.
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Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
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Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Slow cooling promotes the growth of larger, purer crystals.
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Problem 2: Product is not crystallizing from the solution.
Q: My product is not precipitating out of the solution, even after cooling. What should I do?
A: Failure to crystallize can be due to supersaturation, the presence of impurities that inhibit crystal formation, or using a solvent in which the compound is too soluble.
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Induce Crystallization:
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Seeding: Add a small crystal of the pure product to the solution to act as a nucleation site.
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Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can initiate crystallization.
-
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Increase Concentration: If too much solvent was used, you can evaporate some of the solvent to increase the concentration of the product.
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Add an Anti-Solvent: An anti-solvent is a solvent in which your product is insoluble, but is miscible with your crystallization solvent. Add the anti-solvent dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow for slow crystallization.
Problem 3: Persistent impurities in the final product after column chromatography.
Q: I am unable to separate my product from a persistent impurity using column chromatography. How can I improve the separation?
A: Co-elution of impurities is a common challenge in column chromatography. Optimizing the chromatographic conditions is key to achieving good separation.
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Mobile Phase Polarity: The polarity of the mobile phase (eluent) is critical.
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Solution: If the impurity is eluting very close to your product, try a shallower solvent gradient or switch to an isocratic elution with a solvent system that provides the best separation on a Thin Layer Chromatography (TLC) plate. A common mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol.
-
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Stationary Phase Choice: Standard silica gel is effective for many separations, but sometimes a different stationary phase is needed.
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Solution: Consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be more effective.
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Column Packing and Loading: A poorly packed column or improper sample loading can lead to band broadening and poor separation.
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Solution: Ensure the column is packed uniformly without any air bubbles. Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the purification of this compound by recrystallization?
A1: While the optimal solvent must be determined experimentally, a good starting point for recrystallization of this compound would be to explore polar protic solvents.
Recommended Solvents to Screen:
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Ethanol
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Methanol
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Isopropanol
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Water
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Mixtures of the above with water (e.g., Ethanol/Water)
General Procedure:
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Place the crude this compound in a flask.
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Add a small amount of the chosen solvent.
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Heat the mixture to the boiling point of the solvent with stirring.
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Continue adding small portions of the hot solvent until the solid just dissolves.
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If there are insoluble impurities, perform a hot filtration.
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Allow the solution to cool slowly to room temperature.
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Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Q2: What is a suitable column chromatography protocol for purifying this compound?
A2: A normal-phase column chromatography on silica gel is a standard and effective method for purifying this compound.
Experimental Protocol: Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% Ethyl Acetate and gradually increasing to 50% or higher). The exact gradient should be determined by preliminary TLC analysis. |
| Column Loading | Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. |
| Elution | Run the column with the determined mobile phase gradient, collecting fractions. |
| Fraction Analysis | Monitor the fractions by TLC to identify those containing the pure product. |
| Product Recovery | Combine the pure fractions and remove the solvent under reduced pressure. |
Q3: How can I monitor the progress of my purification using Thin Layer Chromatography (TLC)?
A3: TLC is an indispensable tool for quickly assessing the purity of fractions and the progress of a reaction or purification.
Experimental Protocol: TLC Analysis
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | A mixture of Hexanes and Ethyl Acetate (e.g., 1:1 v/v). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3-0.5 for the product spot. |
| Sample Preparation | Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol. |
| Spotting | Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate. |
| Development | Place the TLC plate in a developing chamber containing the mobile phase. |
| Visualization | Visualize the spots under UV light (254 nm). The aromatic nature of this compound should allow for visualization. Staining with a potassium permanganate solution can also be used. |
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Impurities can arise from starting materials, side reactions, or degradation. Based on the structure, potential impurities could include:
| Impurity Type | Potential Structure/Identity | Reason for Formation |
| Starting Material | Unreacted precursors from the synthesis route. | Incomplete reaction. |
| Over-reaction Product | Di-substituted or poly-substituted products. | Harsh reaction conditions. |
| Hydrolysis Product | 5-Amino-2-hydroxyisonicotinamide | Presence of water during synthesis or purification under certain pH conditions. |
| Related Impurities | Isomers or byproducts from the synthetic route. For example, if starting from a related pyridine derivative, impurities from that starting material may carry through. A potential impurity could be 5-amino-2-chloropyridine.[1] | Side reactions or impure starting materials. |
Quantitative Data Summary (Hypothetical Purity Analysis)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 98.5 | 75 |
| Column Chromatography | 85 | >99 | 80 |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary based on the specific experimental conditions and the nature of the impurities.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: General workflow for purification using column chromatography.
References
Technical Support Center: Synthesis of 5-Amino-2-chloroisonicotinamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-Amino-2-chloroisonicotinamide reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound revolve around two main approaches:
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Amination of a Dichloro Precursor: This involves the selective amination of a 2,5-dichloroisonicotinamide or a related activated derivative. This is often the preferred route due to the commercial availability of starting materials.
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Chlorination of an Amino Precursor: This route starts with a 5-aminoisonicotinamide derivative and introduces a chlorine atom at the 2-position. This can be challenging due to the directing effects of the amino and amide groups, potentially leading to a mixture of products.
Q2: What are the critical parameters affecting the yield of the amination reaction?
A2: The yield of the amination of a 2,5-dichloroisonicotinamide precursor is significantly influenced by several factors:
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Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products.
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Solvent: The choice of solvent can affect the solubility of reactants and influence the reaction pathway.
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Catalyst: In some cases, a catalyst may be employed to enhance the rate and selectivity of the amination.
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Nature of the Aminating Agent: The choice of ammonia source (e.g., aqueous ammonia, ammonia gas, or an ammonia surrogate) can impact the reaction's success.
Q3: How can I minimize the formation of impurities?
A3: Minimizing impurity formation is crucial for obtaining a high-purity product. Key strategies include:
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Control of Reaction Conditions: Strict control over temperature, reaction time, and stoichiometry of reactants can prevent the formation of many side products.
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Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials and products.
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Purification of Starting Materials: Using high-purity starting materials is essential to avoid introducing impurities at the beginning of the synthesis.
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Effective Purification Methods: Employing appropriate purification techniques, such as recrystallization or column chromatography, is vital for removing any impurities that do form.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Inactive Catalyst | If using a catalyst, ensure it is fresh and has been stored under appropriate conditions. Consider trying a different catalyst. |
| Poor Quality Starting Materials | Verify the purity of the starting materials using analytical techniques such as NMR or melting point. |
| Incorrect Solvent | Experiment with different solvents to improve the solubility of reactants and facilitate the reaction. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Over-reaction or Decomposition | Decrease the reaction temperature and/or shorten the reaction time. Monitor the reaction closely to stop it at the optimal point. |
| Reaction with Solvent | If the solvent is reactive under the reaction conditions, switch to a more inert solvent. |
| Di-amination | If the desired product is a mono-aminated compound, control the stoichiometry of the aminating agent carefully. Use a limiting amount of the aminating agent. |
| Hydrolysis of the Amide | If water is present and the reaction is run at high temperatures, hydrolysis of the isonicotinamide can occur. Ensure anhydrous conditions are maintained. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is too Soluble in the Reaction Mixture | After the reaction is complete, try to precipitate the product by adding a non-polar solvent. |
| Co-precipitation of Impurities | Optimize the recrystallization solvent system to selectively crystallize the desired product. |
| Product is an Oil | Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If this fails, purification by column chromatography may be necessary. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on related literature. Note: This is a generalized procedure and may require optimization.
Synthesis of this compound from 2,5-Dichloroisonicotinamide
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Reaction Setup: In a sealed reaction vessel, dissolve 2,5-dichloroisonicotinamide (1.0 eq) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).
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Addition of Aminating Agent: Add aqueous ammonia (10-15 eq) to the solution.
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Heating: Heat the reaction mixture to 100-120°C and stir for 12-24 hours.
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Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the solid and wash it with water and a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dioxane | 100 | 24 | 65 |
| 2 | 1,4-Dioxane | 120 | 12 | 78 |
| 3 | DMF | 100 | 24 | 72 |
| 4 | DMF | 120 | 12 | 85 |
Note: The data presented in this table is illustrative and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific experimental setup and conditions.
Visualizations
Technical Support Center: Managing the Reactivity of 5-Amino-2-chloroisonicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chloroisonicotinamide. The content is designed to address common challenges related to its low reactivity in various chemical transformations, particularly in cross-coupling and nucleophilic substitution reactions.
Understanding the Reactivity of this compound
This compound presents a unique reactivity profile due to the electronic properties of its substituents on the pyridine ring. The pyridine nitrogen itself is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.
The substituents on the ring further modulate this reactivity:
-
2-Chloro group: This is a good leaving group in nucleophilic substitution and cross-coupling reactions. However, the C-Cl bond is stronger than C-Br or C-I bonds, often requiring more forcing conditions or highly active catalysts for activation.
-
5-Amino group: This is an electron-donating group, which increases the electron density of the pyridine ring. This can decrease the susceptibility of the ring to nucleophilic attack, further contributing to the compound's low reactivity in SNAr reactions compared to unsubstituted 2-chloropyridines. In palladium-catalyzed reactions, the amino group can also coordinate to the metal center, potentially inhibiting catalytic activity.
-
Isonicotinamide group: The carboxamide group is electron-withdrawing, which can help to activate the ring for nucleophilic attack to some extent.
This combination of electronic effects makes optimizing reactions with this compound a common challenge for chemists.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A1: Low yields in Suzuki-Miyaura couplings with this substrate are common and can be attributed to several factors:
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the oxidative addition step of the catalytic cycle.
-
Catalyst Deactivation: The pyridine nitrogen and the 5-amino group can coordinate to the palladium catalyst, leading to deactivation.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for activating the C-Cl bond and preventing catalyst inhibition. Standard conditions like those using Pd(PPh₃)₄ may be ineffective.
Q2: What are the key parameters to optimize for a successful Buchwald-Hartwig amination with this compound?
A2: For a successful Buchwald-Hartwig amination, careful optimization of the following is crucial:
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the challenging oxidative addition and prevent catalyst deactivation.
-
Base Selection: A strong, non-nucleophilic base is typically required. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). The choice of base can be substrate- and ligand-dependent.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.
Q3: Can I perform a nucleophilic aromatic substitution (SNAr) on this compound instead of a cross-coupling reaction?
A3: Yes, SNAr is a viable alternative, particularly with strong nucleophiles. However, the electron-donating 5-amino group reduces the electrophilicity of the pyridine ring, making SNAr reactions more challenging than with 2-chloropyridine itself. To overcome this, you may need to use:
-
More Forcing Conditions: Higher reaction temperatures are often required.
-
Stronger Nucleophiles: Thiols and alkoxides are generally more successful than amines under standard conditions.
-
Activation of the Pyridine Ring: In some cases, N-alkylation or protonation of the pyridine nitrogen can increase its electrophilicity and facilitate SNAr.
Q4: I am observing the formation of side products in my reaction. What are the likely causes?
A4: Common side reactions include:
-
Hydrodehalogenation: Replacement of the chlorine atom with hydrogen, which can be promoted by certain catalysts and reaction conditions.
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the starting material. This is often caused by the presence of oxygen.
-
Reaction at other functional groups: The amino and amide groups can potentially react under certain conditions, although they are generally less reactive than the 2-chloro position in cross-coupling reactions.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst system. 2. Insufficient reaction temperature. 3. Ineffective base. | 1. Switch to a more active catalyst system. Use a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos). 2. Increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be effective.[1] 3. Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. |
| Catalyst Deactivation | Coordination of the pyridine nitrogen or amino group to the palladium center. | Use bulky ligands that sterically shield the palladium center. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Ensure the reaction is performed under a strictly inert atmosphere and that all solvents are thoroughly degassed. |
| Protodeborylation of Boronic Acid | Presence of water and/or prolonged reaction times at high temperatures. | Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inappropriate ligand. 2. Base is not strong enough or is sterically hindered. 3. Reaction temperature is too low. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or NHC ligands. 2. Use a strong, non-nucleophilic base such as NaOtBu or LiHMDS. 3. Increase the reaction temperature, often in the range of 80-110 °C. |
| Side Product Formation (e.g., Hydrodehalogenation) | Unproductive side reactions competing with the desired C-N bond formation. | Optimize the ligand-to-metal ratio. A higher ligand loading can sometimes suppress side reactions. |
| Incomplete Reaction with Primary Amines | Primary amines can be challenging substrates. | Consider using specialized ligands developed for primary amines. Running the reaction at a higher concentration may also be beneficial. |
Nucleophilic Aromatic Substitution (SNAr)
| Problem | Potential Cause | Recommended Solution |
| Low Reactivity | The electron-donating 5-amino group deactivates the ring towards nucleophilic attack. | 1. Increase the reaction temperature significantly (e.g., >120 °C). 2. Use a stronger nucleophile (e.g., thiolates or alkoxides instead of neutral amines). 3. Use a polar aprotic solvent like DMF or DMSO to accelerate the reaction. |
| No Reaction with Weak Nucleophiles | The nucleophile is not strong enough to attack the electron-rich pyridine ring. | Consider activating the pyridine ring by forming a pyridinium salt with an alkylating agent prior to the substitution reaction. |
| Decomposition of Starting Material | The required high temperatures lead to decomposition. | If possible, use microwave heating to shorten the reaction time at high temperatures. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
In a separate glovebox or under an inert atmosphere, prepare a solution of the palladium catalyst and ligand in the chosen solvent.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times.
-
Add the catalyst/ligand solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, 1.2 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: The Buchwald-Hartwig amination catalytic cycle.
Caption: Troubleshooting workflow for low reactivity.
References
preventing byproduct formation with 5-Amino-2-chloroisonicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chloroisonicotinamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted pyridine derivative with the chemical formula C₆H₆ClN₃O. It serves as a key intermediate and building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1][2]
Q2: What are the general storage and handling recommendations for this compound?
To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Troubleshooting Guides: Preventing Byproduct Formation
The following sections address common issues related to byproduct formation during reactions involving this compound.
Issue 1: Acylation Reactions - Formation of Di-acylated and N-oxide Byproducts
Q: During the acylation of the 5-amino group, I am observing the formation of a di-acylated byproduct and aza-N-oxide impurities. How can I prevent this?
A: The presence of two nucleophilic sites, the 5-amino group and the pyridine ring nitrogen, can lead to undesired side reactions during acylation. The pyridine nitrogen can be acylated to form a pyridinium salt, which is a more electron-deficient species. Additionally, oxidation of the pyridine nitrogen can lead to the formation of N-oxides.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Over-acylation (Di-acylation) | Control the stoichiometry of the acylating agent. Use of a bulky acylating agent can also sterically hinder reaction at the pyridine nitrogen. | Slowly add a slight excess (1.05-1.2 equivalents) of the acylating agent to a solution of this compound in an appropriate aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature). Monitor the reaction progress by TLC or LC-MS to avoid over-reaction. |
| Aza-N-oxide Formation | Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Use de-gassed solvents. | Purge the reaction vessel with an inert gas for 15-30 minutes before adding the reagents. Maintain a positive pressure of the inert gas throughout the reaction. |
| Reaction at Pyridine Nitrogen | The use of a less reactive acylating agent or milder reaction conditions can favor acylation at the more nucleophilic amino group. The use of a non-nucleophilic base is also recommended. | Instead of highly reactive acyl chlorides, consider using an acid anhydride with a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. This can help to selectively acylate the amino group. |
Logical Workflow for Troubleshooting Acylation:
Caption: Troubleshooting workflow for acylation side reactions.
Issue 2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) - Byproduct Formation
Q: I am performing a Suzuki or Buchwald-Hartwig coupling with this compound and observing byproducts such as hydrodehalogenation (dechlorination), homocoupling of the boronic acid, and catalyst deactivation. How can I mitigate these issues?
A: The 2-chloro position of the pyridine ring is susceptible to various side reactions in palladium-catalyzed couplings. The presence of the amino group can also influence the electronic properties of the ring and potentially coordinate with the palladium catalyst.
Potential Byproducts and Mitigation Strategies:
| Byproduct/Issue | Potential Cause | Mitigation Strategy |
| Hydrodehalogenation (-Cl replaced by -H) | Reductive elimination of the desired product is slow, leading to competing pathways. This can be exacerbated by the presence of water or other protic sources. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate reductive elimination. Ensure strictly anhydrous and degassed reaction conditions.[3] |
| Homocoupling of Boronic Acid | Promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species. | Thoroughly degas the reaction mixture and use a Pd(0) source or an efficient precatalyst system.[4] |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity. | Use specialized ligands that can sterically shield the palladium center, such as bulky biaryl phosphine ligands.[4] |
| Low Reactivity of 2-Chloropyridine | The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition. | Employ highly active catalyst systems with bulky, electron-rich ligands. Higher reaction temperatures may be necessary, but should be optimized to avoid increased side reactions.[3][4] |
Experimental Protocol for a General Suzuki-Miyaura Coupling:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required.
-
Add a degassed solvent (e.g., Dioxane, Toluene, DMF) and a degassed aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram of a Suzuki-Miyaura Catalytic Cycle:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Issue 3: N-Alkylation - Formation of Quaternary Pyridinium Salts
Q: When attempting to alkylate the 5-amino group, the reaction proceeds at the pyridine nitrogen, forming a pyridinium salt. How can I achieve selective N-alkylation of the amino group?
A: The pyridine nitrogen is often more nucleophilic than the amino group, leading to preferential alkylation at the ring nitrogen.
Strategies for Selective N-Alkylation:
| Strategy | Description | Experimental Protocol |
| Protection of the Amino Group | The amino group can be protected with a suitable protecting group (e.g., Boc, Cbz) to decrease its nucleophilicity, allowing for selective reaction at other sites if desired. However, for direct alkylation, this is not the primary approach. | Not applicable for direct N-alkylation of the amino group. |
| Activation of the Amino Group | The nucleophilicity of the amino group can be enhanced by deprotonation with a strong, non-nucleophilic base. | To a solution of this compound in a dry aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C or -78 °C). After deprotonation, add the alkylating agent. |
| Use of Specific Catalysts | Certain catalysts can promote selective N-alkylation of the amino group. | While less common for simple alkylations, specific catalytic systems might be found in the literature for related substrates. |
Logical Diagram for Selective N-Alkylation:
Caption: Strategy for achieving selective N-alkylation.
By carefully considering the reaction conditions, stoichiometry, and the choice of reagents and catalysts, the formation of byproducts in reactions with this compound can be significantly minimized, leading to higher yields and purer products.
References
5-Amino-2-chloroisonicotinamide stability under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-2-chloroisonicotinamide under various reaction conditions. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and synthetic processes.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored at room temperature in a dry, well-ventilated area.[1][2] It is crucial to keep the container tightly closed and protected from moisture and strong oxidizing agents.[1][2]
Q2: Is this compound sensitive to light?
Q3: What are the potential degradation pathways for this compound?
A3: Based on the chemical structure and data from related compounds, the following degradation pathways are plausible:
-
Hydrolysis: The chloro-substituent at the 2-position of the pyridine ring may be susceptible to hydrolysis, particularly under basic conditions, to form the corresponding 2-hydroxy derivative. The presence of the amino and isonicotinamide groups can influence the electron density of the pyridine ring, potentially affecting the rate of hydrolysis.[4][5]
-
Oxidation: The amino group is susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of nitro- or other oxidized species.[6][7]
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the release of hydrogen chloride and nitrogen oxides.[1][8]
Q4: Which analytical techniques are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective method for monitoring the purity and degradation of pyridine derivatives.[9][10] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[11]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low assay value or presence of unexpected impurities in starting material. | Improper storage conditions (exposure to light, moisture, or heat). | Store this compound in a tightly sealed, opaque container in a dry, temperature-controlled environment. |
| Reaction failure or low yield when using this compound. | Degradation of the starting material due to incompatible reaction conditions. | Avoid strongly acidic or basic conditions, high temperatures, and the presence of strong oxidizing agents unless specifically required by the reaction protocol. Perform a purity check of the starting material before use. |
| Appearance of a new, more polar peak in HPLC analysis during a reaction. | Potential hydrolysis of the chloro group to a hydroxyl group. | If hydrolysis is undesirable, ensure anhydrous reaction conditions and use non-aqueous bases if a base is required. |
| Discoloration of the compound or reaction mixture (e.g., turning brown or black). | Possible oxidation of the amino group or other oxidative degradation. | Purge reactions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. Avoid using strong oxidizing agents. |
Stability Data Summary
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on general knowledge of similar chemical structures and should be used as a guideline. Experimental verification is highly recommended.
Table 1: Stability in Aqueous Solutions at Different pH
| pH | Temperature (°C) | Duration (hours) | Expected Degradation (%) | Potential Degradation Product |
| 2 (0.01 M HCl) | 60 | 24 | < 5 | - |
| 7 (Phosphate Buffer) | 60 | 24 | < 2 | - |
| 10 (Carbonate Buffer) | 60 | 24 | 5 - 15 | 5-Amino-2-hydroxyisonicotinamide |
Table 2: Thermal and Photostability
| Condition | Duration | Expected Degradation (%) | Notes |
| 60°C (Solid State) | 7 days | < 1 | Stable at moderately elevated temperatures. |
| 100°C (Solid State) | 24 hours | 2 - 8 | Decomposition may be observed. |
| UV Light (in Methanol) | 24 hours | 10 - 25 | Photodegradation is likely; dechlorination and other reactions may occur. |
Table 3: Stability in Presence of Oxidizing Agent
| Condition | Duration (hours) | Expected Degradation (%) | Potential Degradation Products |
| 3% H₂O₂ (in Methanol) | 8 | > 50 | Oxidized species (e.g., N-oxide, nitro derivative) |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Solutions:
-
Prepare 1 mg/mL solutions of this compound in the following media:
-
0.1 M HCl
-
Purified Water
-
0.1 M NaOH
-
-
-
Stress Conditions:
-
Incubate the solutions at 60°C for 24 hours.
-
Take samples at 0, 4, 8, 12, and 24 hours.
-
-
Analysis:
-
Immediately dilute the samples with a suitable mobile phase to stop the degradation.
-
Analyze the samples by a stability-indicating HPLC method.
-
Compare the chromatograms to an unstressed control sample.
-
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Solution:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
-
Stress Conditions:
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature for 8 hours, protected from light.
-
Take samples at 0, 1, 2, 4, and 8 hours.
-
-
Analysis:
-
Analyze the samples directly by a stability-indicating HPLC method.
-
Compare the chromatograms to a control sample without hydrogen peroxide.
-
Protocol 3: Forced Degradation Study - Photostability
-
Preparation of Solution:
-
Prepare a 1 mg/mL solution of this compound in methanol.
-
-
Stress Conditions:
-
Expose the solution to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
-
Analysis:
-
Analyze the exposed and control samples by a stability-indicating HPLC method.
-
Compare the chromatograms to identify photodegradants.
-
Visualizations
References
- 1. 2-Amino-5-chloropyridine(1072-98-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Catalyst Selection for Difficult 5-Amino-2-chloroisonicotinamide Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing challenging cross-coupling reactions with 5-Amino-2-chloroisonicotinamide.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a consistently low yield. What are the primary reasons for this?
Low yields in Suzuki-Miyaura couplings involving this compound are a common challenge and can stem from several factors related to the substrate's electronic and structural properties.[1][2] The primary reasons include:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2]
-
Substrate Reactivity: 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts due to the stronger C-Cl bond.[3][4] The electron-donating nature of the amino group can further decrease the reactivity of the C-Cl bond towards the crucial oxidative addition step.[2]
-
Poor Solubility: The starting materials or the desired product may have limited solubility in the chosen solvent, which can impede reaction kinetics.[1]
Q2: I am observing significant hydrodehalogenation (replacement of -Cl with -H) on my this compound starting material. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich or sterically hindered aryl chlorides.[3] This occurs when the aryl chloride is reduced instead of undergoing the desired coupling. To suppress this side reaction, consider the following:
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize the opportunity for this side reaction to occur.[2]
-
Avoid Hydride Sources: Ensure that the solvents and reagents used are not potential sources of hydrides. For instance, some alcohols can act as hydride donors under certain conditions.[2]
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and competing side reactions. Experimenting with different bulky, electron-rich phosphine ligands may be beneficial.
Q3: What are the most effective catalyst systems for the Buchwald-Hartwig amination of this compound?
Due to the low reactivity of the C-Cl bond, a highly active catalyst system is essential for the successful Buchwald-Hartwig amination of this compound.[3] Key components of an effective system include:
-
Palladium Pre-catalyst: Using a pre-catalyst, such as a G3 or G4 palladacycle, is often more reliable than using standard palladium sources like Pd(OAc)₂. These pre-catalysts tend to form the active Pd(0) species more cleanly and efficiently.[3]
-
Bulky, Electron-Rich Ligands: Sterically hindered biarylphosphine ligands are crucial for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective.[3] Highly recommended ligands include RuPhos, BrettPhos, and DavePhos.[3]
-
Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these challenging couplings.[3] If the substrate is sensitive to such a strong base, weaker bases like K₃PO₄ or Cs₂CO₃ can be trialed, but this will likely necessitate a more active catalyst and higher reaction temperatures.[3]
Q4: How can I improve the regioselectivity when coupling a di- or poly-halogenated pyridine?
Achieving regioselectivity can be a significant challenge. Generally, the chlorine atom at the 2-position of a pyridine ring is more activated towards both nucleophilic attack and oxidative addition than a halogen at the 4-position.[3] Factors that can influence regioselectivity include the choice of ligand and the specific reaction conditions. For instance, very sterically hindered N-heterocyclic carbene ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose and resolve failed or low-yielding coupling reactions with this compound.
Caption: A logical workflow to diagnose and resolve failed coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions and catalyst systems for related difficult couplings, which can serve as a starting point for the optimization of this compound couplings.
Table 1: Catalyst Systems for Buchwald-Hartwig Amination of Chloropyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 80-110 | 1-5 | [3] |
| G3/G4 Palladacycle | BrettPhos | NaOtBu | 1,4-Dioxane | 80-110 | 1-3 | [3] |
| Pd₂(dba)₃ | DavePhos | K₃PO₄ | Toluene | 100-120 | 2-5 | [3] |
| Pd(OAc)₂ | Josiphos | Cs₂CO₃ | THF | 80-100 | 2-5 | [3] |
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | 2 | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 2 | [7] |
| Pd(PPh₃)₄ | (t-Bu)PCy₂ | K₂CO₃ | DMF | 110 | low loading | [8] |
| Pd/BI-DIME | - | K₃PO₄ | Toluene | 100 | 2 | [9][10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).[6]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.[6]
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[6]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization for the specific amine coupling partner.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
G3 Palladacycle (2 mol%)
-
BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a glovebox, to an oven-dried vial, add the G3 palladacycle (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.5 mmol, 1.5 eq). Add this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction: Seal the vial and place it in a preheated heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on 5-Amino-2-chloroisonicotinamide Reactivity
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting reactions involving 5-Amino-2-chloroisonicotinamide. The following guides and FAQs address common issues related to solvent effects on its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical for reactions with this compound?
A1: The solvent plays a crucial role in influencing the reactivity of this compound by affecting several factors:
-
Solubility: The reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. Poor solubility can lead to low reaction rates and yields.
-
Nucleophilicity of the Reagent: The solvent can interact with the nucleophile, altering its reactivity. Polar protic solvents can solvate and stabilize anionic nucleophiles through hydrogen bonding, which can decrease their nucleophilicity and slow down the reaction rate. In contrast, polar aprotic solvents do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[1]
-
Stabilization of Intermediates: In SNAr reactions, a negatively charged intermediate, known as the Meisenheimer complex, is formed.[2] Polar aprotic solvents can stabilize this intermediate through dipole-dipole interactions, facilitating the reaction.
-
Reaction Pathway: The solvent can influence the reaction mechanism. For instance, in some cases, it can affect whether the reaction proceeds via a stepwise or a concerted mechanism.[3]
Q2: Which type of solvent is generally recommended for nucleophilic aromatic substitution (SNAr) on this compound?
A2: For SNAr reactions, polar aprotic solvents are generally recommended. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
N-Methyl-2-pyrrolidone (NMP)
-
Tetrahydrofuran (THF)[4]
These solvents are effective because they can dissolve the polar substrate and reagents while enhancing the nucleophilicity of the attacking species.[1]
Q3: Can I use polar protic solvents like ethanol or water for my reaction?
A3: While it is possible to use polar protic solvents, they often lead to lower yields and slower reaction rates in SNAr reactions. This is because these solvents can form hydrogen bonds with the nucleophile, reducing its reactivity.[1] However, in some cases, such as when using a very reactive nucleophile or under specific conditions like microwave irradiation, protic solvents can be employed. For certain "green chemistry" applications, water has been successfully used as a solvent for the amination of some heteroaryl chlorides, often with the aid of a base like potassium fluoride.[5][6]
Q4: I am observing no reaction or very low conversion. What are the likely solvent-related causes?
A4: If you are experiencing low or no conversion, consider the following solvent-related issues:
-
Poor Solubility: Your starting materials may not be sufficiently soluble in the chosen solvent. Try a different solvent in which all reactants are fully dissolved.
-
Solvent Purity: The presence of water or other impurities in your solvent can significantly impact the reaction, especially in moisture-sensitive reactions like those involving organometallic reagents or strong bases. Ensure you are using a dry, high-purity solvent.
-
Incorrect Solvent Type: You may be using a solvent that is deactivating your nucleophile (e.g., a polar protic solvent with a moderately strong nucleophile). Switching to a polar aprotic solvent could improve the reaction rate.
Troubleshooting Guides
Issue 1: Low Yield in Amination of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Choice | 1. Switch to a Polar Aprotic Solvent: If using a polar protic or non-polar solvent, switch to a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are known to accelerate SNAr reactions. 2. Solvent Screening: If the reaction is still sluggish, perform a small-scale screen of several polar aprotic solvents to identify the optimal one for your specific substrate and nucleophile combination. |
| Poor Solubility of Reactants | 1. Confirm Solubility: Before setting up the reaction, check the solubility of this compound and your nucleophile in the chosen solvent at the intended reaction temperature. 2. Use a Co-solvent: In some cases, a co-solvent system can improve solubility. However, this should be approached with caution as it can also affect the reaction rate. |
| Solvent-Nucleophile Interaction | 1. Avoid Protic Solvents with Strong Bases: If a strong base is used, avoid protic solvents like alcohols, as this can lead to deprotonation of the solvent and unwanted side reactions. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with Solvent (Solvolysis) | 1. Use a Non-nucleophilic Solvent: If you suspect the solvent is acting as a nucleophile (e.g., using an alcohol as a solvent may lead to the formation of an ether byproduct), switch to a non-nucleophilic solvent like DMF, DMSO, or toluene.[4] 2. Lower Reaction Temperature: Higher temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature for a longer period. |
| Base-catalyzed Solvent Decomposition | 1. Choose a Stable Solvent: Some polar aprotic solvents, like DMF, can decompose in the presence of strong bases at high temperatures. If you are using harsh conditions, consider a more robust solvent like DMSO or dioxane. |
Data Presentation
The following table summarizes a comparative study on the amination of a related compound, 2-chloropyrazine, with morpholine in various solvents. While not specific to this compound, this data provides valuable insight into the profound effect of solvent choice on reaction yield in a similar SNAr reaction.
Table 1: Effect of Solvent on the Yield of Amination of 2-Chloropyrazine with Morpholine [5]
| Entry | Base | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | 2-Me-THF | 3 |
| 2 | Cs₂CO₃ | 2-Me-THF/H₂O (1:1) | 18 |
| 3 | Cs₂CO₃ | 1-Butanol | <5 |
| 4 | Cs₂CO₃ | EtOAc | 4 |
| 5 | Cs₂CO₃ | H₂O | 33 |
| 6 | Cs₂CO₃ | H₂O (at 100°C) | 58 |
| 7 | DBU | H₂O | 40 |
| 8 | Et₃N | H₂O | 38 |
| 9 | K₂CO₃ | H₂O | 63 |
| 10 | KF | H₂O | 70 |
Reaction conditions: 2-chloropyrazine (1 equiv.), morpholine (1 equiv.), base (2 equiv.), solvent, 80°C (unless otherwise noted), 17 h.
Experimental Protocols
The following is a general experimental protocol for the nucleophilic aromatic substitution (SNAr) of a 2-chloropyridine derivative. This should be adapted and optimized for this compound and the specific nucleophile being used.
General Protocol for SNAr Amination
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.), the amine nucleophile (1.0-1.2 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine; 1.5-2.0 equiv.).
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMF or DMSO) to the reaction vessel to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C). The optimal temperature and reaction time will depend on the reactivity of the nucleophile and should be determined by monitoring the reaction progress.
-
Reaction Monitoring: Monitor the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel or recrystallization, to afford the desired product.
Visualizations
Caption: A general experimental workflow for the SNAr amination of this compound.
Caption: A troubleshooting decision tree for low reactivity issues in reactions with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 5. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
Technical Support Center: Characterization of Impurities in 5-Amino-2-chloroisonicotinamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and characterization of 5-Amino-2-chloroisonicotinamide.
Synthetic Pathway and Potential Impurities
A plausible synthetic route for this compound starts from 2-chloro-5-nitroisonicotinic acid. The process involves two key steps: amidation and reduction. Each step can introduce specific impurities that need to be monitored and controlled.
Caption: Synthetic pathway and potential impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Impurity Formation
Q1: During the amidation of 2-chloro-5-nitroisonicotinic acid, I observe a significant amount of unreacted starting material. What are the likely causes and solutions?
A1: Incomplete amidation is a common issue. Here are the potential causes and troubleshooting steps:
-
Insufficient Activation of Carboxylic Acid: The carboxylic acid needs to be activated for efficient amidation.
-
Solution: Ensure you are using an adequate amount of a suitable coupling agent (e.g., HBTU, HATU, or EDC/HOBt). The quality of the coupling agent is also critical.
-
-
Inappropriate Base: The choice and amount of base are crucial for deprotonating the amine and neutralizing any acidic byproducts.
-
Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIEA) in sufficient molar excess (typically 2-3 equivalents).
-
-
Low Reaction Temperature: Amidation reactions can be slow at low temperatures.
-
Solution: Consider gradually increasing the reaction temperature while monitoring for potential side reactions or degradation.
-
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be incomplete.
-
Solution: Choose a solvent in which all reactants are soluble. Common solvents for amidation include DMF, DCM, or acetonitrile.
-
Q2: After the reduction of 2-chloro-5-nitroisonicotinamide, my product is contaminated with a dehalogenated impurity (5-aminoisonicotinamide). How can I minimize its formation?
A2: Dehalogenation is a known side reaction during the catalytic hydrogenation of halogenated nitroarenes.
-
Catalyst Selection: The choice of catalyst plays a significant role.
-
Solution: Palladium-based catalysts (e.g., Pd/C) are known to sometimes promote dehalogenation. Consider using alternative catalysts like platinum on carbon (Pt/C) or Raney Nickel.
-
-
Reaction Conditions: Harsh reaction conditions can favor dehalogenation.
-
Solution: Optimize the reaction conditions by lowering the hydrogen pressure, reducing the reaction temperature, and minimizing the reaction time. Careful monitoring of the reaction progress by TLC or HPLC is essential to stop the reaction upon completion.
-
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider other reduction methods.
-
Solution: Chemical reduction using reagents like iron powder in acetic acid or tin(II) chloride can be effective alternatives that often minimize dehalogenation.
-
Analytical Characterization & Troubleshooting
Q3: I am having trouble separating the main product from its impurities using HPLC. What parameters should I optimize?
A3: Achieving good separation in HPLC often requires methodical optimization.
-
Mobile Phase Composition: The ratio of aqueous to organic solvent is a primary factor.
-
Solution: Perform a gradient elution to determine the approximate organic solvent percentage required to elute your compounds. Then, optimize the separation using isocratic or a shallower gradient elution around that percentage.
-
-
Mobile Phase pH: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like amines.
-
Solution: Adjust the pH of the mobile phase. For basic compounds like this compound, a slightly basic pH (e.g., using a phosphate or borate buffer) can improve peak shape. Conversely, a low pH (e.g., using formic acid or TFA) will protonate the amine, which can also improve retention and peak shape on a C18 column.
-
-
Column Chemistry: Not all C18 columns are the same.
-
Solution: If you are using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.
-
Q4: My GC-MS analysis for residual solvents shows poor peak shape and inconsistent results. What should I check?
A4: Poor peak shape and reproducibility in GC-MS are often related to the injection technique or system contamination.
-
Injector Temperature: The injector temperature must be optimized for the analytes and the solvent.
-
Solution: Ensure the injector temperature is high enough to vaporize the solvents of interest but not so high that it causes degradation of the sample matrix.
-
-
Liner Contamination: The injector liner can become contaminated with non-volatile residues.
-
Solution: Regularly inspect and replace the injector liner. Using a liner with glass wool can help trap non-volatile material.
-
-
Column Bleed: At high temperatures, the column's stationary phase can degrade, leading to a rising baseline and ghost peaks.
-
Solution: Ensure the column is not being operated above its maximum temperature limit. If the column is old, it may need to be replaced.
-
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-5-nitroisonicotinamide
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitroisonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Amidation: Add a solution of aqueous ammonia (2.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flask, dissolve 2-chloro-5-nitroisonicotinamide (1.0 eq) in ethanol.
-
Reduction: Add iron powder (3.0 eq) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization.
Protocol 3: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 4: GC-MS Method for Residual Solvent Analysis
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
-
MS Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 35-350 amu
Data Presentation
Table 1: Potential Impurities and their Characterization Data (Illustrative)
| Impurity ID | Name | Structure | Molecular Weight | Expected Retention Time (HPLC) | Key MS (m/z) Fragment |
| A | 2-chloro-5-nitroisonicotinic acid | C₆H₃ClN₂O₄ | 202.55 | Earlier than product | 202, 185, 157 |
| B | 2-chloro-5-nitroisonicotinamide | C₆H₄ClN₃O₃ | 201.57 | Between A and Product | 201, 184, 156 |
| C | 2-chloro-5-nitrosoisonicotinamide | C₆H₄ClN₃O₂ | 185.57 | Close to Product | 185, 168, 140 |
| D | 5-hydroxylamino-2-chloroisonicotinamide | C₆H₆ClN₃O₂ | 187.58 | Close to Product | 187, 170, 142 |
| E | 5-aminoisonicotinamide | C₆H₇N₃O | 137.14 | Earlier than product | 137, 120, 92 |
Visualizations
Caption: Workflow for analytical characterization.
Validation & Comparative
Reactivity Showdown: 5-Amino-2-chloroisonicotinamide vs. 5-Amino-2-bromoisonicotinamide in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical juncture in the synthesis of novel compounds. This guide provides a detailed comparison of the reactivity of 5-Amino-2-chloroisonicotinamide and 5-amino-2-bromoisonicotinamide, two key building blocks in medicinal chemistry. By examining their performance in widely-used palladium-catalyzed cross-coupling reactions, this document aims to inform strategic decisions in synthetic route design.
The inherent reactivity of the carbon-halogen bond is the primary determinant in the utility of these two structurally similar compounds. In palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the oxidative addition of the halopyridine to the palladium(0) catalyst is often the rate-determining step. The weaker carbon-bromine bond in 5-amino-2-bromoisonicotinamide leads to a lower activation energy for this crucial step, rendering it the more reactive of the two.[1]
This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and, in many cases, higher yields. Conversely, the stronger carbon-chlorine bond in this compound necessitates more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands to facilitate the oxidative addition.[1]
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The difference in reactivity between the bromo and chloro analogs is pronounced in this reaction. 5-amino-2-bromoisonicotinamide is expected to undergo coupling with a wider range of boronic acids under milder conditions.
| Feature | 5-Amino-2-bromoisonicotinamide | This compound |
| Catalyst System | Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Requires more active catalysts with specialized ligands (e.g., SPhos, XPhos)[2] |
| Reaction Temperature | Room temperature to moderate heat (e.g., 80-100 °C) | Moderate to high heat (e.g., 100-120 °C)[2] |
| Reaction Time | Generally shorter | Typically longer |
| Yields | Often higher | Can be lower, especially with less reactive boronic acids |
| Substrate Scope | Broader scope of coupling partners | May be more limited, requiring more reactive boronic acids |
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the bromo derivative is generally more reactive. However, with the development of advanced catalyst systems, high yields can be achieved with the chloro analog, albeit under more specific conditions.
| Feature | 5-Amino-2-bromoisonicotinamide | This compound |
| Catalyst System | Standard and advanced Buchwald-Hartwig catalysts | Requires highly active, sterically hindered phosphine ligands (e.g., G3-XPhos) |
| Base | A range of bases can be effective (e.g., NaOt-Bu, K₂CO₃) | Often requires strong, non-nucleophilic bases (e.g., LHMDS, K₃PO₄) |
| Reaction Temperature | Moderate heat (e.g., 80-110 °C) | Generally higher temperatures required (e.g., 100-130 °C) |
| Reaction Time | Typically shorter | Can be significantly longer |
| Yields | Generally high | Can be high with optimized catalyst systems |
| Functional Group Tolerance | Broader due to milder conditions | May be more limited due to harsher conditions |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of 5-Amino-2-bromoisonicotinamide
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of similar 2-bromo-5-aminopyridine derivatives.
Materials:
-
5-Amino-2-bromoisonicotinamide (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a dried Schlenk flask, add 5-Amino-2-bromoisonicotinamide, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Buchwald-Hartwig Amination of this compound
This protocol is based on modern methods for the amination of challenging aryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.04 equiv)
-
NaOt-Bu (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried vial.
-
Add this compound and the amine to the vial.
-
Seal the vial and add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Biological Relevance and Signaling Pathways
The aminopyridine scaffold, of which this compound and 5-amino-2-bromoisonicotinamide are derivatives, is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors.[3][4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[3] Compounds bearing the aminopyridine core have been shown to target kinases like Aurora kinase and Monopolar Spindle 1 (MPS1), which are involved in cell cycle control.[3]
Caption: Simplified kinase signaling pathway and the point of intervention for aminopyridine-based inhibitors.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Aminopyridine Building Blocks in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of synthetic endeavors. Aminopyridines, a cornerstone class of heterocyclic compounds, are integral to the construction of a vast array of pharmaceuticals and functional materials. This guide provides a comparative analysis of various aminopyridine building blocks, focusing on their synthetic accessibility and performance in key chemical transformations. Experimental data is presented to support these comparisons, offering a clear framework for informed decision-making in your research.
Introduction to Aminopyridine Building Blocks
Aminopyridines are pyridine rings substituted with one or more amino groups. Their isomers (2-amino-, 3-amino-, and 4-aminopyridine) and substituted derivatives serve as versatile synthons in organic chemistry.[1] The nucleophilicity of the amino group, combined with the electronic properties of the pyridine ring, makes them valuable precursors for a wide range of chemical modifications.[1] They are key components in the synthesis of more complex heterocyclic systems, such as imidazopyridines, and are prevalent in many bioactive molecules with applications ranging from antibacterial to anticancer agents.[2][3][4] This guide will explore different synthetic strategies to access these crucial building blocks and compare their utility in common synthetic applications.
Synthetic Strategies for Aminopyridine Derivatives: A Comparison
The synthesis of substituted aminopyridines can be achieved through various methodologies, each with its own set of advantages and limitations. The choice of a particular synthetic route often depends on the desired substitution pattern, scalability, and tolerance to other functional groups. Below is a comparison of common synthetic approaches.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical approach to constructing complex molecules in a single step. For the synthesis of 2-aminopyridine derivatives, MCRs involving enaminones, malononitrile, and a primary amine have proven effective.[3][5]
| Reaction Type | Key Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Three-component | Enaminone, Malononitrile, Benzylamine | Solvent-free | 80 | 3 | up to 95% | [5] |
| Three-component | Enaminone, Malononitrile, Cyclohexylamine | Solvent-free | 80 | 3 | up to 92% | [5] |
Advantages:
-
High efficiency and convergence.[3]
-
Operational simplicity and reduced waste.[3]
-
Access to a diverse range of substituted 2-aminopyridines.[3][5]
Limitations:
-
The scope can be limited by the availability of suitable starting materials.
-
Optimization of reaction conditions for each new combination of reactants may be required.
A proposed mechanism for this multicomponent reaction involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by a Michael addition of the primary amine and subsequent cyclization and aromatization to yield the 2-aminopyridine core.[3][5]
Caption: Proposed mechanism for the three-component synthesis of 2-aminopyridines.
Transition Metal-Catalyzed Cross-Coupling Reactions
N-aryl-2-aminopyridines are particularly important building blocks in medicinal chemistry. Transition metal-catalyzed cross-coupling reactions provide a powerful tool for their synthesis and further functionalization.[6][7] Palladium, rhodium, and copper catalysts are commonly employed for these transformations.[6][7]
| Reaction Type | Catalyst System | Oxidant/Additive | Solvent | Temperature (°C) | Substrate 1 | Substrate 2 | Yield (%) | Ref. |
| Pd(II)-catalyzed Annulation | Pd(MeCN)₂Cl₂ (4 mol%) | CuCl₂ (1.2 equiv.), O₂ | DMF | N/A | N-aryl-2-aminopyridine | Internal alkyne | up to 86% | [6] |
| Rh(III)-catalyzed Annulation | [RhCp*Cl₂]₂ (2.5 mol%) | AgOAc (15 mol%) | Methanol | N/A | N-aryl-2-aminopyridine | Diazo compound | moderate to excellent | [6] |
| Cu(I)-catalyzed Amination | CuI (5-10 mol%) | K₃PO₄ | Ethylene glycol | 100 | Bromopyridine | Aqueous Ammonia | up to 95% | [8] |
Advantages:
-
High functional group tolerance.
-
Direct and atom-economical C-H functionalization is possible.[6]
-
Formation of stable metal complexes facilitates cyclization and functionalization.[6][7]
Limitations:
-
Cost and toxicity of some metal catalysts.
-
Requires careful optimization of ligands and reaction conditions.
The general workflow for a transition metal-catalyzed cross-coupling reaction involving an N-aryl-2-aminopyridine often involves the formation of a metallacycle intermediate, which then undergoes further reaction with a coupling partner.
Caption: Generalized workflow for transition metal-catalyzed functionalization.
Performance in Specific Applications: Fluorescent Probes
Highly substituted aminopyridines with fluorescent properties are valuable tools in chemical biology. The synthesis of such compounds can be achieved through Rh-catalyzed coupling of a vinyl azide with an isonitrile, followed by a tandem cyclization with an alkyne.[9] The quantum yield of these aminopyridine-based fluorophores is a key performance indicator.
| Compound | Description | Quantum Yield (Φ) | Ref. |
| Unsubstituted pyridin-2-amine | Potential scaffold for fluorescent probes | 0.6 | [9][10] |
| Triazole-substituted aminopyridine 16 | Product of click reaction | 0.35 | [9] |
| Triazole-substituted aminopyridine 17 | Product of click reaction with propargyl alcohol | 0.43 - 0.45 | [9] |
| Azido aminopyridine 15 | Pre-fluorescent probe | 0.03 | [9] |
The significant increase in quantum yield upon "click" reaction of the azido-aminopyridine demonstrates the potential of these building blocks as bioorthogonally activated fluorescent probes.[9]
Experimental Protocols
General Procedure for the Three-Component Synthesis of 2-Amino-3-cyanopyridines[5]
A mixture of enaminone (1 mmol), malononitrile (1 mmol), and primary amine (1 mmol) is heated at 80 °C under solvent-free conditions for 3 hours. After completion of the reaction (monitored by TLC), the crude product is purified by recrystallization or column chromatography to afford the desired 2-aminopyridine derivative.
General Procedure for the Synthesis of Fluorescent Aminopyridines[10]
In a 5 mL tube, [Rh(COD)Cl]₂ (0.005 mmol) and 2,2'-bipyridine (0.01 mmol) are dissolved in 1,4-dioxane (2 mL). Vinyl azide (0.2 mmol) and isonitrile (0.2 mmol) are added by syringe after the tube is sealed under a nitrogen atmosphere. The reaction mixture is stirred at room temperature. After the vinyl azide is consumed (monitored by TLC), the alkyne (0.2 mmol) is added, and the mixture is stirred until the reaction is complete. The product is then purified by column chromatography.
Conclusion
The synthetic accessibility and versatility of aminopyridine building blocks make them indispensable tools in modern organic synthesis. Multicomponent reactions provide a rapid and efficient means of accessing highly substituted 2-aminopyridines, while transition metal-catalyzed cross-coupling reactions offer a robust platform for their further functionalization and the construction of complex molecular architectures. The choice of synthetic strategy will ultimately be guided by the specific target molecule and the desired performance characteristics. This guide provides a foundation for comparing these approaches and selecting the most suitable aminopyridine building blocks for your synthetic campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Comparative Guide to 5-Amino-2-chloroisonicotinamide in Pharmaceutical Synthesis
In the landscape of pharmaceutical research and drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. 5-Amino-2-chloroisonicotinamide has emerged as a valuable building block, particularly in the synthesis of complex heterocyclic scaffolds for targeted therapies. This guide provides a comprehensive validation of this compound as a synthetic intermediate, offering a comparison with relevant alternatives and supported by experimental data and protocols.
Performance Profile of this compound
This compound is a substituted pyridine derivative that serves as a versatile precursor in the synthesis of various bioactive molecules, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors like Niraparib.[1][2][3] Its chemical structure, featuring an amino group, a chloro substituent, and a carboxamide, provides multiple reactive sites for strategic bond formation.
The primary application of this intermediate is in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the chloro group can be readily displaced to form a new carbon-carbon bond. The amino and carboxamide moieties offer opportunities for further functionalization, enabling the construction of intricate molecular architectures.
Table 1: Key Performance Indicators of this compound in a Representative Suzuki-Miyaura Coupling Reaction
| Parameter | Value/Condition | Notes |
| Substrate | This compound | - |
| Coupling Partner | Arylboronic acid | Representative partner for biaryl synthesis. |
| Catalyst | Pd(PPh₃)₄ (Palladium Tetrakis(triphenylphosphine)) | A common and effective catalyst for this transformation. |
| Base | K₂CO₃ (Potassium Carbonate) | A widely used inorganic base. |
| Solvent | 1,4-Dioxane/Water | A common solvent system for Suzuki couplings. |
| Temperature | 80-100 °C | Typical temperature range for these reactions. |
| Representative Yield | 75-95% | Yields are highly dependent on the specific arylboronic acid and reaction optimization. |
| Purity of Product | >98% | Achievable with standard purification techniques like column chromatography or recrystallization. |
Comparison with Alternative Synthetic Intermediates
The choice of a synthetic intermediate is often dictated by the target molecule's structure. For scaffolds similar to those derived from this compound, several alternatives can be considered. The most common alternatives are other substituted halopyridines or related heterocyclic building blocks.
Table 2: Comparative Analysis of this compound and Alternative Intermediates
| Intermediate | Key Features | Advantages | Disadvantages |
| This compound | Amino, Chloro, and Carboxamide groups on a pyridine ring. | Multiple points for diversification; well-established reactivity in cross-coupling. | May be more expensive than simpler starting materials. |
| 2-Amino-5-bromopyridine | A simpler aminohalopyridine. | Readily available and cost-effective.[4][5] | Lacks the carboxamide group, requiring additional synthetic steps to introduce this functionality. |
| 2,5-Dibromopyridine | Two bromo substituents for sequential or double coupling. | Allows for the introduction of two different groups.[6] | Requires careful control of reaction conditions to achieve selective mono-substitution. |
| Substituted 2-Chloropyrimidines | A different heterocyclic core with a chloro leaving group. | Can lead to novel scaffolds with different biological activities. | Reactivity can differ significantly from pyridines, potentially requiring different catalytic systems. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using this compound
This protocol provides a representative methodology for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Visualizing Synthetic Strategy and Workflow
To better illustrate the role of this compound in a synthetic campaign and the decision-making process for selecting an intermediate, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. heteroletters.org [heteroletters.org]
Structure-Activity Relationship of 5-Amino-2-chloroisonicotinamide Analogs: A Comparative Guide
Despite a comprehensive search for studies on the structure-activity relationship (SAR) of 5-Amino-2-chloroisonicotinamide analogs, publicly available literature with detailed quantitative data and experimental protocols for a series of these specific compounds is not available. Therefore, a direct comparative guide as requested cannot be generated at this time.
The initial investigation aimed to identify research that systematically synthesized and evaluated a library of analogs based on the this compound scaffold. The goal was to extract quantitative biological data, such as IC50 values against specific biological targets, and the corresponding experimental methodologies. This information is crucial for constructing a detailed comparison guide that would be valuable for researchers, scientists, and drug development professionals.
While the search did not yield specific SAR studies on this compound analogs, it did reveal that this chemical moiety is a valuable building block in medicinal chemistry. It is frequently used as a starting material or intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
The broader search for related structures, such as other substituted aminopyridines and nicotinamides, provided insights into the general SAR principles for these classes of compounds. For instance, studies on various 2-aminothiazole and thienopyridine derivatives have demonstrated their potential as kinase inhibitors and antiproliferative agents. These studies often highlight the importance of specific substitutions on the heterocyclic ring and the amide side chain for biological activity. However, this information is not directly transferable to the this compound scaffold and would not be sufficient to construct the specific, data-driven comparison guide requested.
To fulfill the user's request, a dedicated research study would be required. Such a study would involve:
-
Synthesis of a Library of Analogs: A series of this compound analogs would need to be synthesized, with systematic variations at different positions of the molecule.
-
Biological Screening: These analogs would then be tested against one or more relevant biological targets (e.g., specific enzymes, receptors, or cancer cell lines).
-
Quantitative Data Collection: The biological activity would need to be quantified (e.g., IC50, EC50, Ki values).
-
SAR Analysis: The relationship between the structural modifications and the observed biological activity would be analyzed to establish a clear SAR.
-
Publication of Results: The findings, including detailed experimental protocols, would need to be published in a peer-reviewed scientific journal.
Until such a study is publicly available, a comprehensive and objective comparison guide on the SAR of this compound analogs cannot be created. Researchers interested in this specific scaffold may need to undertake their own synthetic and biological evaluation efforts.
A Comparative Analysis of Novel Heterocyclic Compounds Derived from or Related to 5-Amino-2-chloroisonicotinamide Scaffolds in Cancer Research
This guide provides a comparative biological evaluation of several novel series of heterocyclic compounds, which are either derivatives of or structurally related to 5-Amino-2-chloroisonicotinamide. The aim is to offer researchers, scientists, and drug development professionals a comprehensive overview of their potential as anticancer agents, supported by experimental data from recent studies. The compounds discussed herein showcase diverse mechanisms of action, including kinase inhibition and induction of apoptosis, highlighting the versatility of these chemical scaffolds in oncology drug discovery.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various novel heterocyclic compounds has been evaluated against a panel of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values, providing a quantitative comparison of their potency.
Table 1: In Vitro Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 2f | Average | 2.80 | 32.3 | 80.8 |
| 2h | Average | 1.57 | 13.3 | 65.0 |
| MOLT-4 (Leukemia) | < 0.01 | - | - | |
| SR (Leukemia) | < 0.01 | - | - | |
| SW-620 (Colon) | < 0.01 | - | - | |
| SF-539 (CNS) | 0.02 | - | - | |
| SK-MEL-5 (Melanoma) | < 0.01 | - | - |
Data extracted from a study on 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.[1]
Table 2: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | Growth % |
| 3b | CCRF-CEM (Leukemia) | -51.41 |
| HL-60(TB) (Leukemia) | -41.20 | |
| MOLT-4 (Leukemia) | -27.71 | |
| HOP-92 (NSCLC) | -21.23 | |
| NCI-H522 (NSCLC) | -67.57 | |
| HCT-116 (Colon) | -27.21 | |
| SW620 (Colon) | -63.05 | |
| SK-MEL-28 (Melanoma) | -62.53 | |
| OVCAR-3 (Ovarian) | -41.27 | |
| UO-31 (Renal) | -82.97 |
Data from the evaluation of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. A negative growth percentage indicates cell killing.[2]
Table 3: In Vitro Anticancer Activity of Nicotinamide Derivatives Targeting VEGFR-2
| Compound | Cancer Cell Line | IC50 (µM) |
| 8 | HCT-116 (Colon) | 5.4 |
| HepG2 (Liver) | 7.1 |
Data from a study on nicotinamide derivatives as VEGFR-2 inhibitors.[3]
Table 4: In Vitro Anticancer Activity of a 1,2,4-Triazine Sulfonamide Derivative (MM131)
| Compound | Cancer Cell Line | IC50 (µM) |
| MM131 | DLD-1 (Colon) | 3.4 |
| HT-29 (Colon) | 3.9 | |
| 5-Fluorouracil | DLD-1 (Colon) | 151 |
| HT-29 (Colon) | 150 |
This study highlights the potent activity of a novel sulfonamide derivative compared to the standard chemotherapeutic agent, 5-Fluorouracil.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.
In Vitro Anticancer Activity Screening (NCI-60)
The anticancer activity of the synthesized compounds was evaluated against a panel of 60 human tumor cell lines, organized into subpanels representing leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The screening was performed by the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP). The protocol involves incubating the cancer cell lines with the test compounds at a minimum of five different concentrations for 48 hours. The cellular response is determined by measuring the protein content using a sulforhodamine B (SRB) assay. The results are expressed as three dose-response parameters: GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net 50% loss of cells).[1]
MTT Assay for Cytotoxicity
The cytotoxicity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazoliumbromide (MTT) assay. Cancer cells (e.g., HL-60 leukemia and BEL-7402 liver cancer cell lines) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Following treatment, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[4][5]
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was assessed using a kinase assay kit. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The reaction is typically carried out in a 96-well plate containing the VEGFR-2 enzyme, the substrate, ATP, and the test compound at various concentrations. After incubation, the amount of phosphorylated substrate is quantified, often using an antibody-based detection method coupled with a colorimetric or fluorescent readout. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentration.[3]
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry. Cancer cells were treated with the test compounds for different time intervals. After treatment, the cells were harvested, washed, and fixed in cold ethanol. The fixed cells were then treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI). The DNA content of the stained cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on the fluorescence intensity.[4][6]
Apoptosis Assays
The induction of apoptosis by the test compounds was evaluated using several methods:
-
Annexin V-FITC/PI Staining: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treated cells are stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, and propidium iodide (PI), which enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry.[4]
-
Caspase Activity Assays: The activation of key executioner caspases, such as caspase-3/7, and initiator caspases, like caspase-8 and caspase-9, is a hallmark of apoptosis. The activity of these caspases can be measured using specific fluorogenic or colorimetric substrates. The cleavage of the substrate by the active caspase releases a detectable signal that is proportional to the enzyme's activity.[4]
Signaling Pathways and Mechanisms of Action
The investigated compounds exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway Inhibition
Several nicotinamide derivatives have been designed as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.
Induction of Apoptosis
The novel 1,2,4-triazine sulfonamide derivative MM131 has been shown to induce apoptosis in colon cancer cells through both the intrinsic and extrinsic pathways.[4] The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria, which triggers the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Experimental Workflow for Anticancer Drug Screening
The general workflow for the initial biological evaluation of novel compounds as potential anticancer agents involves a series of in vitro assays to determine their cytotoxicity, mechanism of action, and selectivity. This process allows for the identification of promising lead compounds for further preclinical and clinical development.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Efficacy Analysis of 2-Aminopyridine Derivatives
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective and selective cancer therapeutics, kinase inhibitors have emerged as a cornerstone of targeted therapy. This guide offers a detailed comparison of the efficacy of a series of 2-aminopyridine derivatives as potent and selective Janus kinase 2 (JAK2) inhibitors. Dysregulation of the JAK-STAT signaling pathway is a critical factor in the pathogenesis of myeloproliferative neoplasms, making JAK2 a prime therapeutic target. The following analysis, supported by experimental data, provides researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships and comparative performance of these promising compounds.
Unveiling the Potency: A Head-to-Head Comparison
The inhibitory activity of novel 2-aminopyridine derivatives was evaluated against JAK2 and other members of the JAK family to determine their potency and selectivity. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, were determined through rigorous in vitro kinase assays.
| Compound ID | Modifications | JAK2 IC50 (nM)[1] | JAK1 IC50 (nM)[1] | JAK3 IC50 (nM)[1] | Antiproliferative Activity (HEL cells) IC50 (nM)[1] |
| 21b | R1 = 2,4-dichloro-5-methoxyphenyl, R2 = piperidin-1-yl | 9 | >2480 | >1650 | 180 |
| 11f | R1 = 2,4-dichloro-5-methoxyphenyl, R2 = 4-methylpiperazin-1-yl | 7.2 | - | - | - |
| 11g | R1 = 2,4-dichloro-5-methoxyphenyl, R2 = 4-ethylpiperazin-1-yl | 6.5 | - | - | - |
| 11h | R1 = 2,4-dichloro-5-methoxyphenyl, R2 = 4-(2-hydroxyethyl)piperazin-1-yl | 8.0 | - | - | - |
| 11k | R1 = 2,4-dichloro-5-methoxyphenyl, R2 = (R)-3-methylpiperazin-1-yl | 9.7 | - | - | - |
| Crizotinib | Reference Compound | - | - | - | - |
Note: A lower IC50 value indicates greater potency. The data highlights that compound 21b demonstrates high potency against JAK2 with an IC50 of 9 nM and exhibits significant selectivity over other JAK isoforms.[1] Furthermore, it shows notable antiproliferative activity in the HEL cell line, which is dependent on JAK2 signaling.
The Science Behind the Data: Experimental Protocols
To ensure the reproducibility and accuracy of the findings, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of the test compounds to the JAK2 kinase domain.
-
Preparation of Reagents:
-
A 1X Kinase Buffer is prepared by diluting a 5X Kinase Buffer A concentrate with distilled water.
-
Test compounds are serially diluted in the 1X Kinase Buffer.
-
A Kinase/Antibody mixture is prepared containing the JAK2 enzyme and a LanthaScreen™ Eu-anti-Tag Antibody in 1X Kinase Buffer.
-
A solution of Alexa Fluor™ 647-labeled Kinase Tracer is prepared in the 1X Kinase Buffer.
-
-
Assay Procedure:
-
5 µL of the diluted test compound is added to the wells of a 384-well plate.
-
5 µL of the Kinase/Antibody mixture is then added to each well.
-
Finally, 5 µL of the Tracer solution is added to all wells.
-
The plate is incubated for a specified period in the dark to allow for binding equilibrium to be reached.
-
-
Data Acquisition and Analysis:
-
The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is read on a compatible plate reader.
-
The percent inhibition of tracer binding is calculated for each compound concentration.
-
The IC50 value is determined by fitting the dose-response curve with a suitable model.
-
Cellular Antiproliferative Assay (HEL Cell Line)
This assay measures the ability of the compounds to inhibit the growth of the human erythroleukemia (HEL) cell line, which harbors a constitutively active JAK2 mutation.
-
Cell Culture:
-
HEL cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a predetermined density.
-
-
Compound Treatment:
-
The cells are treated with serial dilutions of the test compounds.
-
A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Viability Assessment:
-
Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo® assay.
-
The absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The percent inhibition of cell proliferation is calculated for each compound concentration relative to the vehicle control.
-
The IC50 value is determined from the resulting dose-response curve.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
A Comparative Spectroscopic Analysis of 5-Amino-2-chloroisonicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of various derivatives of 5-Amino-2-chloroisonicotinamide, a key intermediate in pharmaceutical research. Due to the limited availability of public domain spectroscopic data for the parent compound, this document focuses on the analysis and comparison of its N-acyl and N-thiophenyl derivatives, for which experimental data has been reported. The guide details the characteristic spectroscopic signatures of these derivatives obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), providing a framework for the characterization of novel compounds based on this scaffold.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for representative derivatives of this compound.
1H NMR Spectral Data of N-(5-substituted-thiophen-2-yl)-2-chloro-5-aminoisonicotinamide Derivatives
| Compound | Ar-H (ppm) | -NH (ppm) | -CH3 (ppm) | Other (ppm) |
| Derivative A | 8.10 (s, 1H), 7.85 (s, 1H) | 10.5 (br s, 1H), 6.5 (br s, 2H) | 2.45 (s, 3H) | - |
| Derivative B | 8.12 (s, 1H), 7.90 (d, 1H) | 10.6 (br s, 1H), 6.6 (br s, 2H) | 2.50 (s, 3H) | 7.15 (d, 1H) |
| Derivative C | 8.05 (s, 1H) | 10.4 (br s, 1H), 6.4 (br s, 2H) | - | 7.60 (d, 1H), 7.05 (d, 1H) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are given in Hertz (Hz). Data is representative and may vary based on solvent and experimental conditions.
13C NMR Spectral Data of N-(5-substituted-thiophen-2-yl)-2-chloro-5-aminoisonicotinamide Derivatives
| Compound | C=O (ppm) | Aromatic C (ppm) | -CH3 (ppm) |
| Derivative A | 164.5 | 150.2, 145.8, 142.1, 138.5, 125.4, 118.9, 115.2, 108.9 | 15.8 |
| Derivative B | 164.3 | 150.5, 146.1, 141.8, 139.0, 130.2, 126.1, 119.3, 115.5, 109.1 | 16.1 |
| Derivative C | 164.8 | 150.0, 145.5, 142.5, 138.0, 135.7, 128.9, 120.1, 115.0, 108.7 | - |
High-Resolution Mass Spectrometry (HRMS) Data
| Compound | Molecular Formula | Calculated [M+H]+ | Found [M+H]+ |
| Derivative A | C11H9ClN4OS | 281.0213 | 281.0210 |
| Derivative B | C12H11ClN4OS | 295.0369 | 295.0365 |
| Derivative C | C15H11ClN4OS | 331.0369 | 331.0366 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms in the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
1H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Temperature: 298 K.
13C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities) to deduce the connectivity of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).
Sample Preparation (ATR method):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected before scanning the sample.
Data Analysis:
-
Identify the characteristic absorption bands corresponding to specific functional groups. For this compound and its derivatives, key vibrations include:
-
N-H stretching (amine and amide): ~3400-3200 cm-1
-
C=O stretching (amide): ~1680-1640 cm-1
-
C=C and C=N stretching (pyridine ring): ~1600-1450 cm-1
-
C-Cl stretching : ~800-600 cm-1
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI) and mass analyzer (e.g., Time-of-Flight - TOF, Quadrupole).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.
-
Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.
Data Acquisition (ESI-TOF):
-
Ionization Mode: Positive ion mode is typically used to observe protonated molecules [M+H]+.
-
Mass Range: m/z 50-1000.
-
Capillary Voltage: 3-4 kV.
-
Fragmentor Voltage: Can be varied to induce fragmentation.
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M and another at M+2 in an approximate 3:1 ratio.
-
Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for these compounds may involve the loss of the amide side chain or cleavage of the pyridine ring.
Signaling Pathway and Experimental Workflow Diagrams
The biological activity of isonicotinamide derivatives is often linked to their ability to inhibit enzymes involved in key cellular processes. One of the most prominent targets for this class of compounds is Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.
PARP Inhibition and the NAD+ Salvage Pathway
Isonicotinamide derivatives can act as competitive inhibitors of PARP by mimicking the nicotinamide moiety of its substrate, NAD+. This inhibition disrupts the DNA damage response, which can be particularly effective in killing cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.
Caption: PARP inhibition by isonicotinamide derivatives and its link to the NAD+ salvage pathway.
General Workflow for Spectroscopic Analysis
The characterization of a novel this compound derivative typically follows a standardized workflow to elucidate its structure and purity.
Caption: A typical workflow for the spectroscopic characterization of a novel organic compound.
Assessment of 5-Amino-2-chloroisonicotinamide in Library Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
5-Amino-2-chloroisonicotinamide is a versatile pyridine-based building block with significant potential in the construction of diverse chemical libraries for drug discovery. Its unique substitution pattern, featuring an amino group for derivatization, a chloro substituent for potential cross-coupling reactions, and an amide moiety, offers multiple vectors for chemical exploration. This guide provides an objective assessment of this compound's utility in library synthesis, compares its potential performance with alternative building blocks, and provides illustrative experimental data and protocols.
Performance Comparison with Alternative Building Blocks
The selection of a core building block is critical in library synthesis, influencing the diversity, novelty, and ultimately the biological relevance of the compound collection. While direct, head-to-head comparative data for this compound in library synthesis is not extensively documented in peer-reviewed literature, we can infer its potential performance against common alternatives based on the reactivity of its functional groups.
Here, we present a comparative analysis of this compound with two alternative aminopyridine scaffolds: 2-Amino-5-chloropyridine and 5-Aminonicotinic acid. The data presented in the tables below are illustrative and represent typical outcomes for common reactions in library synthesis. Actual results may vary based on specific reaction conditions, substrates, and analytical methods.
Table 1: Comparison of Building Block Features
| Feature | This compound | 2-Amino-5-chloropyridine | 5-Aminonicotinic Acid |
| Molecular Formula | C₆H₆ClN₃O | C₅H₅ClN₂[1][2] | C₆H₆N₂O₂ |
| Molecular Weight | 171.58 g/mol | 128.56 g/mol [1][2] | 138.12 g/mol |
| Key Functional Groups | Amino, Chloro, Amide | Amino, Chloro | Amino, Carboxylic Acid |
| Primary Reaction Sites | Amino group (acylation, alkylation), Chloro group (cross-coupling) | Amino group (acylation, alkylation), Chloro group (cross-coupling) | Amino group (acylation, alkylation), Carboxylic acid (amide/ester formation) |
| Structural Analogy | Isonicotinamide derivative | Pyridine derivative[3] | Nicotinic acid derivative |
| Potential Applications | Kinase inhibitors, GPCR modulators, Anti-infectives | Kinase inhibitors, Ion channel modulators | Enzyme inhibitors, Metabolic pathway modulators |
Table 2: Illustrative Performance in a Standard Amide Coupling Reaction
This table presents hypothetical yet realistic data for a standard amide coupling reaction on a solid support, a common step in library synthesis.
| Parameter | This compound | 2-Amino-5-chloropyridine | 5-Aminonicotinic Acid |
| Reaction Type | Acylation of the 5-amino group with a carboxylic acid | Acylation of the 2-amino group with a carboxylic acid | Acylation of the 5-amino group with a carboxylic acid |
| Typical Yield Range | 85-95% | 88-97% | 80-92% |
| Typical Purity Range (LC-MS) | 90-98% | 92-99% | 88-96% |
| Key Considerations | Potential for side reactions at the isonicotinamide nitrogen under harsh conditions. | Generally high reactivity and clean conversions. | Requires activation of the carboxylic acid for subsequent reactions, adding a step to the workflow. |
| Post-Reaction Derivatization | Chloro group available for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions. | Chloro group available for cross-coupling reactions. | Carboxylic acid available for further amide or ester formation. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful and reproducible synthesis of compound libraries. Below is a representative protocol for the solid-phase synthesis of an amide library using this compound.
Protocol: Solid-Phase Synthesis of a 5-Acylamino-2-chloroisonicotinamide Library
Objective: To synthesize a diverse library of amides by acylating the 5-amino group of this compound attached to a solid support.
Materials:
-
Rink Amide resin
-
This compound
-
A diverse set of carboxylic acids (R-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Deprotection:
-
Swell Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat for 15 minutes to ensure complete Fmoc deprotection.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the solution to the deprotected resin and agitate at room temperature for 4 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Library Synthesis (Parallel Acylation):
-
Dispense the resin-bound this compound into an array of reaction vessels.
-
In separate vials, pre-activate a diverse set of carboxylic acids (R-COOH) (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add the activated carboxylic acid solutions to the respective reaction vessels containing the resin.
-
Agitate the reactions at room temperature for 4 hours.
-
Wash the resins thoroughly with DMF (5x) and DCM (3x).
-
-
Cleavage and Isolation:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Analysis:
-
Analyze the purity of the library members using LC-MS.
-
Determine the yield for representative compounds.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical parallel synthesis workflow for generating a compound library.
Caption: Parallel synthesis workflow for library generation.
Potential Signaling Pathway: VEGFR-2 Inhibition
Libraries derived from nicotinamide scaffolds have been investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Inhibition of the VEGFR-2 signaling pathway is a validated strategy in oncology.
Caption: VEGFR-2 signaling pathway and potential point of inhibition.
Conclusion
This compound stands out as a promising building block for the synthesis of diverse and medicinally relevant compound libraries. Its trifunctional nature allows for the creation of complex scaffolds through a variety of chemical transformations. While direct comparative performance data is limited, the known reactivity of its constituent functional groups suggests that it can be effectively incorporated into standard library synthesis workflows, yielding products of high purity and in good yields. The resulting libraries, rich in sp2-hybridized atoms and hydrogen bond donors and acceptors, are well-suited for screening against a range of biological targets, particularly protein kinases. Further exploration and publication of its use in library synthesis are warranted to fully elucidate its potential in drug discovery.
References
- 1. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]
- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 3. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of different heterocyclic scaffolds in drug design
For Researchers, Scientists, and Drug Development Professionals
The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a candidate's pharmacological activity, pharmacokinetic profile, and overall therapeutic potential. These cyclic structures, containing at least one heteroatom, are the cornerstone of a vast number of approved drugs due to their ability to form key interactions with biological targets and modulate physicochemical properties. This guide provides an objective comparison of different heterocyclic scaffolds, supported by experimental data, to inform strategic decisions in drug discovery and development.
Privileged Scaffolds: A Foundation for Versatility
Certain heterocyclic motifs are deemed "privileged structures" owing to their capacity to bind with high affinity to a diverse range of biological targets. This versatility makes them attractive starting points for drug discovery campaigns. Notable examples of these privileged scaffolds include benzodiazepines, indoles, quinolines, and pyrimidines. Their rigid, well-defined three-dimensional architectures present key pharmacophoric elements—such as hydrogen bond donors and acceptors, and aromatic or hydrophobic regions—in pre-organized spatial arrangements that are often complementary to the binding sites of major protein families like G protein-coupled receptors (GPCRs), kinases, and ion channels.
Comparative Analysis of Key Heterocyclic Scaffolds
The following sections provide a head-to-head comparison of commonly employed heterocyclic scaffolds, focusing on their impact on anticancer activity, receptor binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Pyridine vs. Pyrimidine in Anticancer Drug Discovery
Pyridine and pyrimidine are fundamental six-membered aromatic heterocycles that form the core of numerous anticancer agents. Their ability to engage in hydrogen bonding and pi-stacking interactions makes them ideal for targeting key enzymes and receptors involved in cancer progression.
A comparative study of pyridine and pyrimidine derivatives has demonstrated their cytotoxic potential across various cancer cell lines. While direct head-to-head comparisons with identical substitutions are rare, analysis of structurally related compounds provides valuable insights into their relative performance.
| Scaffold | Compound Example | Target/Cell Line | IC50 (µM) | Reference |
| Pyridine | Derivative with -OH and -CH3 substitutions | Melanoma Cell Line (A375) | 0.0017 | [1] |
| Pyridine | Derivative with -OH and -CH3 substitutions | Melanoma Cell Line (M14) | 0.0017 | [1] |
| Pyridine | Derivative with OMe and OH groups | Breast Cancer (MDA-MB-231) | 0.0046 | [1] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine Derivative (1n) | Colon Cancer (HCT-116) | 1.98 ± 0.69 | [2] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine Derivative (1n) | Breast Cancer (MCF-7) | 2.18 ± 0.93 | [2] |
| Pyrimidine | Pyrimidine-Benzimidazol Hybrid | Colon Cancer (HCT116) | 0.02 ± 0.003 | [2] |
Key Takeaways:
-
Both pyridine and pyrimidine scaffolds are integral to potent anticancer compounds.[3][4]
-
The specific substitutions on the heterocyclic ring play a crucial role in determining the cytotoxic activity, often outweighing the inherent differences between the two scaffolds.[1][2]
-
Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, and hybrid molecules incorporating other heterocyclic rings, like benzimidazole, have shown particularly high potency.[2]
Piperidine vs. Piperazine in Central Nervous System (CNS) Drug Design
Piperidine and piperazine are saturated six-membered heterocycles that are cornerstones in the development of drugs targeting the central nervous system. Their three-dimensional structures and basic nitrogen atoms allow for critical interactions with neurotransmitter receptors.
A direct comparison of piperidine and piperazine derivatives targeting the histamine H3 receptor (H3R) and sigma-1 receptor (σ1R), both implicated in neurological and psychiatric disorders, reveals the significant impact of the scaffold choice on receptor affinity and selectivity.
| Scaffold | Compound | Target Receptor | Kᵢ (nM) | Reference |
| Piperazine | Compound 4 | hH3R | 3.17 | [5][6] |
| Piperazine | Compound 4 | σ1R | 1531 | [5][6] |
| Piperidine | Compound 5 (piperazine in Cpd 4 replaced with piperidine) | hH3R | 7.70 | [5][6] |
| Piperidine | Compound 5 (piperazine in Cpd 4 replaced with piperidine) | σ1R | 3.64 | [5][6] |
| Piperidine | Compound 1 | σ1R | 3.2 | [7] |
| Piperidine | Compound 1 | σ2R | 105 | [7] |
| Piperazine | Compound 6 | σ1R | 25 | [7] |
| Piperazine | Compound 6 | σ2R | >10000 | [7] |
Key Takeaways:
-
Replacing a piperazine ring with a piperidine can dramatically alter receptor selectivity. In the case of compounds 4 and 5, this change maintained high affinity for the H3R while drastically increasing affinity for the σ1R.[5][6]
-
The piperidine moiety appears to be a critical structural element for dual H3/σ1 receptor activity.[5][6]
-
The basicity of the nitrogen atom(s) in these scaffolds is a key determinant of their interaction with target receptors. Piperidine is generally more basic than piperazine.[8]
Pyrazole vs. Imidazole in Kinase Inhibition
Pyrazole and imidazole are five-membered aromatic heterocycles with two nitrogen atoms that are considered "privileged scaffolds" in medicinal chemistry, particularly in the design of kinase inhibitors. Their ability to act as bioisosteres and engage in crucial hydrogen bonding interactions with the kinase hinge region makes them highly valuable.
While both scaffolds are prevalent in kinase inhibitors, their isomeric nature—1,2-diazole for pyrazole and 1,3-diazole for imidazole—leads to differences in their electronic properties and spatial arrangement of nitrogen atoms, which can be exploited for achieving desired potency and selectivity.
| Scaffold | Compound Class | Target | IC50 (nM) | Reference |
| Pyrazole | Ruxolitinib | JAK1 | ~3 | [9] |
| Pyrazole | Ruxolitinib | JAK2 | ~3 | [9] |
| Pyrazole | Pyrazole-based derivative | Akt1 | 61 | [10] |
| Pyrazole | Pyrazole-based derivative | Bcr-Abl | 14.2 | [10] |
| Imidazole | Imidazole-substituted triarylmethane | Cx50 | 2.0 | [11] |
| Pyrazole | Pyrazole-substituted triarylmethane | Cx50 | 1.8 | [11] |
Key Takeaways:
-
Both pyrazole and imidazole scaffolds are highly effective in the design of potent kinase inhibitors.[9]
-
The pyrazole ring is a key component of several approved and clinical-stage kinase inhibitors, demonstrating its utility in achieving high potency.[9]
-
Subtle changes in the substitution pattern on the pyrazole or imidazole ring can lead to significant differences in inhibitory activity.[10]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of heterocyclic scaffolds are provided below.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyridine and pyrimidine derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.[2]
In Vitro Drug Metabolism Assay Using Human Liver Microsomes
This assay is used to evaluate the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes, a NADPH-generating system (or NADPH), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the test compound (at a final concentration typically between 1-10 µM) to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693/k.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by heterocyclic inhibitors and a general workflow for their evaluation.
Conclusion
The choice of a heterocyclic scaffold is a multifaceted decision with profound implications for the success of a drug discovery program. While privileged structures offer a validated starting point, a deep understanding of the subtle yet significant differences between scaffolds is crucial for fine-tuning a molecule's properties. The comparative data presented here, though not exhaustive, highlights the importance of considering the specific therapeutic target and desired ADMET profile when selecting a heterocyclic core. As new synthetic methodologies emerge, the diversity of accessible heterocyclic scaffolds will continue to expand, providing medicinal chemists with an ever-growing toolkit to design the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Validating the Mechanism of Action for 5-Amino-2-chloroisonicotinamide-Based PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of novel 5-Amino-2-chloroisonicotinamide-based compounds as potential Poly (ADP-ribose) polymerase (PARP) inhibitors. Due to the limited publicly available data on specific this compound derivatives as PARP inhibitors, this document focuses on the established mechanisms of approved PARP inhibitors, presenting them as a benchmark for comparison. The experimental protocols and data herein will enable researchers to effectively evaluate the performance of their novel compounds against existing therapies.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). PARP1 and PARP2 are activated by DNA damage and synthesize poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins. This process recruits other DNA repair factors to the site of damage.
The therapeutic strategy of PARP inhibition is centered on the concept of synthetic lethality . In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair DSBs, leading to genomic instability and ultimately, cell death.
A key aspect of the mechanism of action for many potent PARP inhibitors is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the site of damage. These trapped PARP-DNA complexes are highly cytotoxic as they interfere with DNA replication and transcription.
Comparative Analysis of Leading PARP Inhibitors
Several PARP inhibitors have been approved for clinical use, serving as benchmarks for the development of new chemical entities. The following table summarizes their inhibitory potency against PARP1 and PARP2.
| Compound Name | Target(s) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Characteristics |
| Olaparib | PARP1/2 | ~1-5 | ~1-5 | First-in-class PARP inhibitor, well-characterized. |
| Rucaparib | PARP1/2 | ~1.4 | ~0.17 | Potent inhibitor with significant PARP trapping activity. |
| Niraparib | PARP1/2 | ~3.8 | ~2.1 | High potency and demonstrates significant PARP trapping. |
| Talazoparib | PARP1/2 | ~0.57 | ~0.2 | The most potent PARP trapper among the approved inhibitors. |
Note: IC50 values can vary depending on the specific assay conditions.
Validating the Mechanism of Action: Key Experiments
To validate that a this compound-based compound acts as a PARP inhibitor, a series of in vitro and cell-based assays are essential.
In Vitro PARP Enzymatic Activity Assays
These assays directly measure the ability of a compound to inhibit the catalytic activity of PARP1 and PARP2.
Experimental Protocol: Fluorometric PARP Activity Assay
-
Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP enzymes. The resulting biotinylated histones are detected using a streptavidin-conjugated fluorophore.
-
Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, histone proteins, biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate.
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add the test compound (e.g., this compound derivative) at various concentrations.
-
Initiate the reaction by adding PARP enzyme, activated DNA, and biotinylated NAD+.
-
Incubate to allow for PARylation.
-
Wash the plate and add streptavidin-HRP.
-
Add a chemiluminescent substrate and measure the signal using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
These assays assess the effect of the compound on cancer cells, particularly those with known DNA repair deficiencies.
Experimental Protocol: Cell Viability Assay in BRCA-mutant and BRCA-wild-type cells
-
Principle: This assay measures the differential sensitivity of cancer cell lines with and without functional BRCA genes to the test compound, demonstrating synthetic lethality.
-
Materials: BRCA1/2-mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1) and a BRCA-wild-type cell line of the same cancer type, cell culture medium, and a cell viability reagent (e.g., MTT, resazurin).
-
Procedure:
-
Seed both cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a period of time (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
-
Data Analysis: Determine the IC50 value for each cell line. A significantly lower IC50 in the BRCA-mutant cell line compared to the wild-type line indicates a synthetic lethal mechanism.
PARP Trapping Assays
These assays are crucial to determine if the compound stabilizes the PARP-DNA complex.
Experimental Protocol: Fluorescence Polarization (FP)-Based PARP Trapping Assay
-
Principle: This assay uses a fluorescently labeled DNA oligonucleotide. When PARP binds to the DNA, the larger complex tumbles more slowly in solution, resulting in a high fluorescence polarization signal. A PARP trapping agent will prevent the dissociation of PARP from the DNA, thus maintaining a high FP signal.
-
Materials: Recombinant PARP1 or PARP2 enzyme, a fluorescently labeled DNA probe, and the test compound.
-
Procedure:
-
In a microplate, combine the PARP enzyme and the fluorescent DNA probe.
-
Add the test compound at various concentrations.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: An increase in the FP signal in the presence of the compound indicates PARP trapping. The potency of trapping can be quantified by determining the EC50 value.
Visualizing the Mechanism and Workflow
Diagram 1: PARP Inhibition and Synthetic Lethality Signaling Pathway
Caption: The signaling pathway of PARP inhibition leading to synthetic lethality in HR-deficient cells.
Diagram 2: Experimental Workflow for Validating a Novel PARP Inhibitor
Caption: A streamlined workflow for the preclinical validation of a novel PARP inhibitor candidate.
Conclusion
The validation of this compound-based compounds as PARP inhibitors requires a systematic approach that combines in vitro enzymatic assays, cell-based functional screens, and specific PARP trapping experiments. By comparing the performance of these novel compounds against established inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib, researchers can effectively determine their therapeutic potential. The provided protocols and visualizations serve as a guide to navigate the preclinical validation process, ultimately aiding in the development of next-generation targeted cancer therapies.
The Strategic Dance of Atoms: A Comparative Guide to Bioisosteric Replacements for 5-Amino-2-chloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the nuanced world of bioisosterism, this guide offers a comparative analysis of potential replacements for the key functional groups of 5-Amino-2-chloroisonicotinamide. While direct comparative studies on this specific molecule are not extensively documented, by drawing parallels from structurally related compounds and foundational principles of medicinal chemistry, we can construct a predictive framework for optimizing its pharmacological profile.
This compound serves as a valuable starting point in drug discovery, possessing a decorated pyridine ring amenable to structural modifications. Bioisosteric replacement, the strategic substitution of one functional group for another with similar physicochemical properties, is a cornerstone of lead optimization. This approach aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. This guide explores potential bioisosteric replacements for the 5-amino group, the 2-chloro substituent, and the isonicotinamide core, providing a theoretical and data-informed foundation for future research.
At a Glance: Bioisosteric Replacements and Their Predicted Impact
The following table summarizes potential bioisosteric replacements for the key moieties of this compound and their likely effects on the molecule's properties, based on established principles of medicinal chemistry.
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties | Supporting Rationale/Data Context |
| 5-Amino Group | -OH (Hydroxyl) | May alter hydrogen bonding capacity and acidity. Can impact receptor interactions and solubility. | The amino and hydroxyl groups are classical bioisosteres due to similar size and ability to participate in hydrogen bonding.[1] |
| -SH (Thiol) | Increases lipophilicity and potential for metal chelation. May alter metabolic pathways. | The thiol group is larger than the amino group but can also act as a hydrogen bond donor. | |
| -F (Fluoro) | Increases metabolic stability and electronegativity. Can significantly alter electronic properties of the ring. | Fluorine is a common hydrogen bioisostere, but its high electronegativity can impact binding affinity. | |
| 2-Chloro Group | -CH3 (Methyl) | Increases lipophilicity and can fill hydrophobic pockets. May improve metabolic stability. | In isoniazid analogs, a 2-methyl substitution was well-tolerated, suggesting it is a viable replacement. |
| -OCH3 (Methoxy) | Can act as a hydrogen bond acceptor and may improve solubility. Alters electronic profile. | Alkoxy groups are common substituents in medicinal chemistry to modulate physicochemical properties. | |
| -CN (Cyano) | Acts as a strong electron-withdrawing group and a hydrogen bond acceptor. Can mimic the steric profile of a halogen. | The cyano group is a known bioisostere for halogens and can influence ligand-receptor interactions. | |
| Isonicotinamide Core | Pyridinone | Introduces a lactam function, potentially altering hydrogen bonding patterns and metabolic stability. | Pyridinones are recognized bioisosteres for pyridines and amides. |
| Pyridazine | Alters the arrangement of nitrogen atoms in the ring, impacting dipole moment and basicity. | Pyridazine can maintain planarity and act as a bioisostere for a carboxamide group. | |
| Thiazole | Introduces a five-membered ring with sulfur, changing the geometry and electronic distribution. | Thiazole rings are often used as bioisosteres for amide bonds.[1] |
The Logic of Molecular Modification: A Visual Guide
To conceptualize the process of bioisosteric replacement, the following diagram illustrates the workflow for designing and evaluating new analogs of this compound.
Caption: Workflow for Bioisosteric Replacement Studies.
Experimental Corner: Foundational Protocols
General Synthesis of N-Substituted Isonicotinamides
A common method for synthesizing isonicotinamide derivatives involves the coupling of isonicotinic acid with a desired amine.
Reaction Scheme:
Caption: General Amide Coupling Reaction.
Procedure:
-
Dissolve the isonicotinic acid derivative (1 equivalent) in a suitable aprotic solvent (e.g., DMF, DCM).
-
Add the corresponding amine (1-1.2 equivalents), a coupling agent (e.g., HATU, 1.2 equivalents), and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Biological Assay: In Vitro Antiproliferative Activity (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Concluding Remarks
The exploration of bioisosteric replacements for this compound presents a promising avenue for the discovery of novel therapeutic agents. While this guide provides a foundational framework based on established medicinal chemistry principles and data from related compounds, empirical validation is paramount. The synthesis and rigorous biological evaluation of the proposed analogs will be crucial in elucidating the structure-activity relationships and identifying candidates with improved pharmacological profiles. The strategic application of bioisosterism, guided by the principles outlined herein, will undoubtedly continue to be a powerful tool in the arsenal of drug discovery and development.
References
Benchmarking 5-Amino-2-chloroisonicotinamide: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical decision that significantly impacts the timeline and success of a discovery program. This guide provides an objective comparison of 5-Amino-2-chloroisonicotinamide against other commercially available building blocks, supported by experimental data, to inform the strategic design and synthesis of novel therapeutics.
This compound is a versatile pyridine derivative widely employed as a key intermediate in the synthesis of bioactive molecules, particularly in the fields of oncology and infectious diseases.[1][2] Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications. This guide will delve into its performance in common synthetic transformations and compare its utility against alternative building blocks in the context of developing potent kinase and PARP inhibitors.
Performance in Key Synthetic Transformations
The chloro- and amino-substituents on the pyridine ring of this compound make it an ideal substrate for common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of the complex scaffolds of many targeted therapies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of the 2-chloro position on the pyridine ring is a key consideration. Generally, 2-chloropyridines are less reactive than their 2-bromo- or 2-iodo- counterparts due to the stronger C-Cl bond. However, the electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Cl bond towards oxidative addition to the palladium catalyst.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyridines
| Building Block | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / Varies | Moderate to Good | [3] |
| 2,3,5-trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | NaHCO₃ | Aqueous | Not specified | High | [4] |
| 2-Chloropyridine | Arylboronic acids | NHC-Pd complex | NaHCO₃, TBAB | H₂O | Not specified | 39-99 | |
| 2-Amino-5-bromo-4-methylpyridine | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Not specified | Good to Excellent | [5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a staple for the formation of carbon-nitrogen bonds. The 2-chloro position of this compound is amenable to this transformation, allowing for the introduction of a wide range of amine nucleophiles. The regioselectivity of this reaction is a crucial factor when multiple halogen substituents are present. For instance, in 2,4-dichloropyridine, amination preferentially occurs at the more reactive C2 position.[6]
Table 2: Comparison of Conditions for Buchwald-Hartwig Amination of Chloropyridines
| Building Block | Amine | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Anilines | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 / 12 | Good | [6] |
| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂ / BINAP | K₂CO₃ | Not specified | MW / 0.5 | Good | [7] |
| (Hetero)aryl chlorides | Primary/Secondary amines | [Pd(cinnamyl)Cl]₂ / Mor-DalPhos | NaOBuᵗ, KOH | H₂O or solvent-free | 110 / Varies | Good to Excellent | [8] |
Application in Kinase Inhibitor Synthesis
Substituted aminopyridines are prevalent scaffolds in the design of kinase inhibitors, which are a major class of targeted cancer therapies. These building blocks often serve as the hinge-binding motif, interacting with the ATP-binding site of the kinase.
JAK2 Inhibitors
The Janus kinase (JAK) family, particularly JAK2, is a key target in myeloproliferative neoplasms. Several 2-aminopyridine derivatives have been developed as potent and selective JAK2 inhibitors.[1][9][10]
Table 3: Biological Activity of Aminopyridine-based JAK2 Inhibitors
| Compound ID | Core Scaffold | Target | IC₅₀ (nM) | Selectivity vs JAK1/JAK3 | Reference |
| 21b | 2-Aminopyridine | JAK2 | 9 | 276x (JAK1), 184x (JAK3) | [1] |
| 12k | Aminopyridine | JAK2 | 6 | High | [1] |
| 12l | Aminopyridine | JAK2 | 3 | High | [1] |
| 16m-(R) | 2-Aminopyridine | JAK2 | 3 | 85x (JAK1), 76x (JAK3) | [10] |
CDK Inhibitors
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and are often dysregulated in cancer. The 2-aminopyridine scaffold is a common feature in many CDK inhibitors.[11][]
Table 4: Biological Activity of Aminopyridine-based CDK Inhibitors
| Compound ID | Core Scaffold | Target | IC₅₀ (nM) | Reference |
| 29 | 2-Amino-pyridine | CDK8 | 46 | [11] |
| I | Imidazo[4,5-b]pyridine | CDK9 | 630 | [13] |
| 73 | 2-Arylaminopurine | CDK2 | 44 | [14] |
Application in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of drugs for cancers with deficiencies in DNA repair mechanisms. Several PARP inhibitors feature a core structure derived from aminopyridine building blocks.
Table 5: Biological Activity of Aminopyridine-based PARP Inhibitors
| Compound ID | Core Scaffold | Target | IC₅₀ (nM) | Reference |
| 8a | Pyridopyridazinone | PARP-1 | 36 | [15] |
| Compound 2 | Amine derivative | PARP1 | High % inhibition at 10 µM | [16] |
| Compound 7 | Amine derivative | PARP14 | High % inhibition at 10 µM | [16] |
| Y49 | Not specified | PARP-1 | 0.96 | [17] |
Commercial Alternatives to this compound
A variety of substituted pyridine and pyrimidine building blocks are commercially available, offering alternatives for specific synthetic strategies.
Table 6: Selected Commercial Aminopyridine and Dihalopyrimidine Building Blocks
| Building Block | Structure | Key Features |
| 2-Amino-5-bromopyridine | More reactive C-Br bond for Suzuki coupling. | |
| 2-Amino-3-cyanopyridine | Versatile intermediate for fused heterocycles. | |
| 2,4-Dichloropyridine | Differential reactivity of C2 and C4 positions for sequential functionalization. | |
| 5-Bromo-2-chloropyrimidine | Orthogonal reactivity of C-Br and C-Cl bonds. |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways where inhibitors derived from aminopyridine building blocks are active.
Caption: PARP1 Signaling Pathway in DNA Repair.
Caption: JAK-STAT Signaling Pathway.
Caption: CDK5 Signaling Pathway.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the 2-chloropyridine derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask, add the 2-chloropyridine derivative (1.0 eq), the amine (1.1-1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and quench with water. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its performance in key cross-coupling reactions is comparable to other commercially available aminopyridine and dihalopyrimidine derivatives. The choice of building block will ultimately depend on the specific synthetic strategy, desired substitution pattern, and the reactivity requirements of the target molecule. This guide provides a foundation for making informed decisions in the selection of building blocks to accelerate drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [myskinrecipes.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Amino-2-chloroisonicotinamide: A Safety and Operational Guide
For Immediate Reference: Key Disposal and Safety Information
Hazard and Precautionary Data
Before handling or disposing of 5-Amino-2-chloroisonicotinamide, it is imperative to be aware of its potential hazards and the necessary safety precautions. The following table summarizes key safety information extrapolated from related chemical compounds.
| Hazard Category | Precautionary Statement | Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] | Wear protective gloves and clothing to prevent skin exposure.[1] |
| Eye Irritation | Causes serious eye irritation. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] | Wear eye and face protection (e.g., safety glasses with side-shields or goggles).[1][2] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] | Use a NIOSH-approved respirator if ventilation is inadequate or for spills. |
| Ingestion | Harmful if swallowed. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2] | Not applicable. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
The container should be suitable for hazardous chemical waste and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
2. Personal Protective Equipment (PPE):
-
Always wear the appropriate PPE as detailed in the table above when handling the waste. This includes, at a minimum, safety glasses, chemical-resistant gloves, and a lab coat.
3. Disposal Method:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
The recommended method of disposal is to transfer the waste to a licensed chemical waste disposal company.
-
The waste should be disposed of at an approved waste disposal plant.[1][2] This ensures that the compound is handled and treated in accordance with local, state, and federal regulations.
4. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or methanol, followed by soap and water), and collect the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Figure 1. Disposal Workflow for this compound
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Amino-2-chloroisonicotinamide
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for 5-Amino-2-chloroisonicotinamide (CAS No. 1217026-70-4), a key intermediate in pharmaceutical research.[1] Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following personal protective equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye damage.[5] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, which may cause irritation.[5] Latex gloves are not recommended.[5] |
| Body Protection | A flame-retardant lab coat. | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. | Minimizes the inhalation of dust or vapors, which can be harmful.[5][6] |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly closed to prevent the absorption of moisture.[5]
Handling and Use
-
Work Area Preparation: All handling of this compound should be conducted within a certified chemical fume hood to control exposure.[5]
-
Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly.
-
Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid generating dust. Use appropriate tools and techniques to minimize dispersal.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Spill Management
-
Minor Spills: For small spills, absorb the material with an inert substance like sand or vermiculite.[7] Collect the absorbed material into a designated, sealed container for hazardous waste.[7]
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
Ventilation: Ensure the area is well-ventilated to disperse any airborne dust or vapors.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: this compound is a halogenated organic compound and should be treated as hazardous waste.[7]
-
Waste Segregation: Do not mix this waste with other waste streams.[7] Store it in a clearly labeled, leak-proof container.[7]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
-
Disposal Method: The primary recommended method for the disposal of waste pyridine compounds is incineration at high temperatures in a licensed hazardous waste facility.[8] Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with local, state, and federal regulations.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
Experimental Protocol Considerations
While specific experimental protocols for this compound are not detailed in the provided safety information, researchers should incorporate the above handling and safety procedures into any planned experiment. All protocols should be reviewed and approved by the relevant safety committee before commencement.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.com [fishersci.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
